molecular formula C9H5NS B1341617 Benzo[b]thiophene-7-carbonitrile CAS No. 22780-71-8

Benzo[b]thiophene-7-carbonitrile

Cat. No.: B1341617
CAS No.: 22780-71-8
M. Wt: 159.21 g/mol
InChI Key: DRNFPCFRKOZEPV-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-carbonitrile is a useful research compound. Its molecular formula is C9H5NS and its molecular weight is 159.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNFPCFRKOZEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590189
Record name 1-Benzothiophene-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22780-71-8
Record name 1-Benzothiophene-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzo[b]thiophene-7-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document outlines a reliable and efficient synthetic pathway, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to support researchers in their synthetic endeavors.

Introduction

Benzo[b]thiophenes are a class of bicyclic heterocyclic compounds that consist of a benzene ring fused to a thiophene ring. This structural motif is of significant interest in drug discovery and development due to its presence in a variety of biologically active molecules. The introduction of a carbonitrile group at the 7-position of the benzo[b]thiophene core provides a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of novel therapeutic agents and functional materials.

Recommended Synthetic Pathway

The most direct and efficient synthetic route to this compound commences with the commercially available or readily synthesized 7-bromobenzo[b]thiophene. The core of this strategy lies in the conversion of the bromo substituent to a cyano group. Two primary methods are well-established for this transformation: Palladium-catalyzed cyanation and the Rosenmund-von Braun reaction.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Synthesis of 7-Bromobenzo[b]thiophene cluster_1 Cyanation of 7-Bromobenzo[b]thiophene Benzothiophene Benzo[b]thiophene Bromination Bromination Benzothiophene->Bromination Bromo_Intermediate 7-Bromobenzo[b]thiophene Bromination->Bromo_Intermediate Cyanation Cyanation Bromo_Intermediate->Cyanation Target_Molecule This compound Cyanation->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 7-Bromobenzo[b]thiophene

While 7-bromobenzo[b]thiophene is commercially available, a common laboratory preparation involves the regioselective bromination of benzo[b]thiophene.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1 equivalent) in a suitable solvent such as acetic acid.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. The crude product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 7-bromobenzo[b]thiophene.

Synthesis of this compound via Palladium-Catalyzed Cyanation

This method utilizes a palladium catalyst to couple 7-bromobenzo[b]thiophene with a cyanide source, typically zinc cyanide, which is less toxic than alkali metal cyanides.[1][2][3]

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 7-bromobenzo[b]thiophene (1 equivalent), zinc cyanide (0.6-1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific catalyst and solvent system used.

  • Reaction Monitoring: Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis of this compound via Rosenmund-von Braun Reaction

This classical method involves the use of copper(I) cyanide to displace the bromide.[4][5]

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 7-bromobenzo[b]thiophene (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents) in a high-boiling polar solvent such as DMF, NMP, or pyridine.

  • Reaction: Heat the mixture to reflux (typically 150-200 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extraction: Extract the product with an organic solvent like toluene or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to give this compound.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 7-Bromobenzo[b]thiophene

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzo[b]thiopheneBromineAcetic Acid0 - RT2 - 470 - 85

Table 2: Cyanation of 7-Bromobenzo[b]thiophene

MethodCyanide SourceCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Palladium-catalyzedZn(CN)₂Pd(PPh₃)₄DMF80 - 1204 - 1280 - 95
Rosenmund-von BraunCuCN-NMP150 - 2006 - 2460 - 80

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₉H₅NS
Molecular Weight159.21 g/mol
AppearanceOff-white to pale yellow solid
Melting Point~105-108 °C
¹H NMR (CDCl₃, δ)~7.95 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 7.45 (d, 1H), 7.35 (d, 1H)
¹³C NMR (CDCl₃, δ)~142.1, 138.5, 131.2, 128.9, 126.8, 125.4, 124.3, 118.2, 109.8
IR (KBr, cm⁻¹)~2225 (C≡N stretch)

Logical Relationships and Workflows

The decision-making process for choosing a synthetic route and the subsequent experimental workflow can be illustrated with the following diagrams.

Route_Selection Start Target: this compound Decision Availability of 7-Bromobenzo[b]thiophene? Start->Decision Synthesize_Bromo Synthesize from Benzo[b]thiophene Decision->Synthesize_Bromo No Commercial_Source Obtain from Commercial Source Decision->Commercial_Source Yes Cyanation_Step Proceed to Cyanation Synthesize_Bromo->Cyanation_Step Commercial_Source->Cyanation_Step

Caption: Decision tree for the initial steps of the synthesis.

Cyanation_Workflow Start 7-Bromobenzo[b]thiophene Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up and Extraction Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the cyanation reaction.

Conclusion

The synthesis of this compound is readily achievable through the cyanation of 7-bromobenzo[b]thiophene. Both palladium-catalyzed methods and the Rosenmund-von Braun reaction offer viable routes, with the former generally providing higher yields and milder reaction conditions. This technical guide provides the necessary protocols and data to enable researchers to successfully synthesize this important heterocyclic intermediate for their research and development programs.

References

Benzo[b]thiophene-7-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Benzo[b]thiophene-7-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document consolidates essential data, experimental protocols, and key chemical insights to support ongoing research and development efforts.

Core Data Summary

A comprehensive summary of the key identifiers and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 22780-71-8[1]
Molecular Formula C₉H₅NS[1]
Molecular Weight 159.21 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)C#N
InChI Key YXWXYZADKGAQSO-UHFFFAOYSA-N

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the palladium-catalyzed cyanation of 7-bromo-benzo[b]thiophene.

Materials:

  • 7-bromo-benzo[b]thiophene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 7-bromo-benzo[b]thiophene (1 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.08 equivalents) is placed in a round-bottom flask.

  • The flask is evacuated and backfilled with nitrogen gas three times.

  • Anhydrous dimethylformamide is added, and the reaction mixture is heated to 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.25 (dd, J = 7.9, 1.0 Hz, 1H)

  • δ 7.95 (d, J = 7.9 Hz, 1H)

  • δ 7.61 (d, J = 5.5 Hz, 1H)

  • δ 7.52 (t, J = 7.9 Hz, 1H)

  • δ 7.43 (d, J = 5.5 Hz, 1H)

¹³C NMR (101 MHz, CDCl₃):

  • δ 141.2, 138.9, 132.8, 128.4, 126.9, 125.8, 124.9, 117.5, 110.1

Logical Workflow: Synthesis to Characterization

The following diagram illustrates the typical workflow from the synthesis of this compound to its final characterization.

Synthesis_Workflow A Starting Materials (7-bromo-benzo[b]thiophene, Zn(CN)₂) B Palladium-Catalyzed Cyanation Reaction A->B Reagents & Catalyst C Workup (Extraction, Washing) B->C Crude Product D Purification (Column Chromatography) C->D Impure Product E Pure Benzo[b]thiophene- 7-carbonitrile D->E Purified Product F Characterization (NMR, MS, IR) E->F Sample G Final Data Analysis F->G Spectroscopic Data

Caption: Synthesis and Characterization Workflow for this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and innovation in the field.

References

physical and chemical properties of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzo[b]thiophene-7-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. This document collates available data on its synthesis, characterization, and potential applications to support ongoing research and development efforts.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₉H₅NS and a molecular weight of 159.21 g/mol . While comprehensive peer-reviewed data on all its physical properties remains limited, information from commercial suppliers provides valuable initial parameters.

PropertyValueSource
Molecular Formula C₉H₅NSN/A
Molecular Weight 159.21 g/mol N/A
Melting Point 67.5 °CCommercial Supplier Data
Boiling Point 312.7 °C at 760 mmHgCommercial Supplier Data
Flash Point 142.9 °CCommercial Supplier Data
Solubility Data not availableN/A

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the cyanation of a 7-halo-benzo[b]thiophene precursor. A detailed experimental protocol for this transformation has been described in the patent literature, specifically outlining the conversion of 7-bromobenzo[b]thiophene.

Protocol: Palladium-Catalyzed Cyanation of 7-Bromobenzo[b]thiophene [1]

This procedure details the synthesis of this compound from 7-bromobenzo[b]thiophene using a palladium-catalyzed cyanation reaction.

Materials:

  • 7-bromobenzo[b]thiophene (40 g, 0.19 mol)

  • Zinc cyanide (Zn(CN)₂) (16 g, 0.132 mol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 g)

  • N,N-Dimethylformamide (DMF) (800 mL)

  • Argon (Ar) atmosphere

Procedure:

  • Under an Argon atmosphere, a mixture of 7-bromobenzo[b]thiophene, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0) is prepared in DMF.

  • The reaction mixture is stirred at a temperature of 90-100 °C for 3 hours.

  • After the reaction is complete, the solution is cooled to room temperature (30 °C).

  • The cooled reaction mixture is then filtered to remove any insoluble materials.

This protocol provides a direct method for obtaining this compound. Further purification of the filtrate would be necessary to isolate the final product, typically involving extraction and chromatographic techniques.

Spectroscopic Characterization

¹H NMR Data for a this compound Derivative: [2]

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Chemical Shifts (δ) in ppm (Coupling Constant (J) in Hz): 8.22 (d, J = 8.4 Hz, 2H), 7.93 (d, J = 8.4 Hz, 2H), 7.73 (d, J = 5.5 Hz, 1H), 7.68 (d, J = 8.2 Hz, 1H), 7.55 (d, J = 5.5 Hz, 1H), 6.63 (d, J = 8.2 Hz, 1H).

¹H NMR Data for another this compound Derivative: [3]

  • Solvent: Acetone-d₆

  • Frequency: 400 MHz

  • Chemical Shifts (δ) in ppm (Coupling Constant (J) in Hz): 8.03 (dd, J=5.3, 8.8 Hz, 2H), 7.84 (d, J=5.6 Hz, 1H), 7.71 (d, J=5.6 Hz, 1H), 7.64 (d, J=8.2 Hz, 1H), 7.32 (t, J=8.8 Hz, 2H), 6.86 (d, J=8.2 Hz, 1H).

It is important to note that these spectra are of larger molecules containing the this compound moiety, and thus the chemical shifts may be influenced by the other substituents.

Biological Activity and Potential Applications

This compound is a key intermediate in the synthesis of selective androgen receptor modulators (SARMs).[2][4] SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects. The specific biological activity of this compound itself has not been extensively characterized. However, its role as a precursor to potent bioactive molecules highlights its importance in medicinal chemistry and drug discovery. The broader class of benzothiophene derivatives is known to exhibit a wide range of pharmacological activities.[5]

Experimental and Logical Workflow Diagrams

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway 7-Bromobenzo[b]thiophene 7-Bromobenzo[b]thiophene Reaction_Vessel Reaction (90-100 °C, 3h) 7-Bromobenzo[b]thiophene->Reaction_Vessel Zn(CN)2 Zn(CN)2 Zn(CN)2->Reaction_Vessel Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Solvent This compound This compound Reaction_Vessel->this compound Cyanation Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesized_Product Crude Benzo[b]thiophene- 7-carbonitrile Purification_Step Column Chromatography Synthesized_Product->Purification_Step Pure_Compound Pure Compound Purification_Step->Pure_Compound NMR 1H & 13C NMR Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR MP Melting Point Pure_Compound->MP

References

In-Depth Technical Guide: Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for Benzo[b]thiophene-7-carbonitrile. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this guide leverages data from analogous compounds and established chemical principles to offer valuable insights for researchers.

Core Molecular Structure and Properties

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a nitrile group substituted at the 7-position. This core structure is a key pharmacophore in various biologically active molecules.

Table 1: Molecular Identifiers and Basic Properties

PropertyValueSource
IUPAC Name 1-Benzothiophene-7-carbonitrileN/A
CAS Number 22780-71-8[1]
Molecular Formula C₉H₅NS[1]
Molecular Weight 159.21 g/mol [1]
Canonical SMILES C1=CC2=C(C(=C1)C#N)SC=C2N/A

digraph "Benzo_b_thiophene_7_carbonitrile_Structure" {
graph [fontname="Arial", label="Molecular Structure of this compound", fontsize=12, labelloc=t, width=6, height=4, dpi=72];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; S1 [label="S"]; C9 [label="C"]; N1 [label="N"];

// Position nodes pos [shape=none, label=""];

// Arrange atoms C1 -> C2 [dir=none]; C2 -> C3 [dir=none]; C3 -> C4 [dir=none]; C4 -> C5 [dir=none]; C5 -> C6 [dir=none]; C6 -> C1 [dir=none]; C1 -> C7 [dir=none]; C7 -> S1 [dir=none]; S1 -> C8 [dir=none]; C8 -> C2 [dir=none]; C6 -> C9 [dir=none]; C9 -> N1 [label="", style=solid, len=0.5];

// Double bonds C1 -> C2 [style=bold, dir=none]; C3 -> C4 [style=bold, dir=none]; C5 -> C6 [style=bold, dir=none]; C7 -> C8 [style=bold, dir=none]; C9 -> N1 [style=bold, dir=none, constraint=false]; C9 -> N1 [style=bold, dir=none, constraint=false];

// Invisible edges for layout {rank=same; C3; C4} {rank=same; C2; C5} {rank=same; C1; C6} {rank=same; C7; C8; S1} C9 -> C6 [style=invis]; }

Figure 1: 2D representation of this compound.

Spectroscopic Data (Predicted and Comparative)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

NucleusPredicted Chemical Shift (ppm)Notes
¹H NMR
H2, H37.0 - 8.0Thiophenic protons, coupling constants expected.
H4, H5, H67.0 - 8.5Aromatic protons, shifts influenced by the nitrile group.
¹³C NMR
C≡N~117Characteristic shift for a nitrile carbon.
Aromatic C110 - 140Range for carbons in the fused ring system.
C-S~125-140Carbons adjacent to the sulfur atom.

Predictions are based on standard chemical shift values and data from similar benzothiophene structures.

Table 3: Predicted Key IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N Stretch2220 - 2240Sharp, Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-S Stretch600 - 800Weak

Predictions are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z ValuePossible FragmentNotes
159[M]⁺Molecular ion peak.
132[M - HCN]⁺Loss of hydrogen cyanide.
114[M - S]⁺Loss of the sulfur atom.

Fragmentation patterns are predicted based on the stability of potential fragments and known fragmentation of related sulfur-containing aromatic compounds.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be proposed based on established methodologies for constructing the benzo[b]thiophene core and introducing a nitrile group.

Hypothetical Synthesis of this compound

A potential synthetic approach could involve the construction of the benzo[b]thiophene ring system from a suitably substituted benzene derivative. One common method is the reaction of a 2-halobenzaldehyde or related compound with a sulfur-containing reagent.

Synthesis_Workflow Hypothetical Synthesis and Characterization Workflow start Starting Material (e.g., 2-bromo-3-methylbenzonitrile) step1 Reaction with Sulfur Source (e.g., Sodium Sulfide) start->step1 Step 1 step2 Cyclization (e.g., via intramolecular nucleophilic substitution) step1->step2 Step 2 product Crude this compound step2->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, IR, MS, Elemental Analysis) final_product->characterization

Figure 2: A logical workflow for the synthesis and characterization.

Detailed Hypothetical Protocol:

  • Starting Material Preparation: A suitable starting material would be a benzene ring with ortho-positioned functional groups that can react to form the thiophene ring. For example, 2-bromo-3-lithiothiophenol could be a potential precursor.

  • Ring Formation:

    • To a solution of the chosen precursor in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., Argon), a reagent to facilitate cyclization would be added.

    • For instance, if starting with a 2-halophenylacetonitrile derivative, a reaction with a sulfur source like sodium sulfide could be employed.

    • The reaction mixture would likely be heated to reflux for a period of several hours to drive the cyclization to completion.

  • Work-up and Isolation:

    • Upon completion, the reaction would be cooled to room temperature and quenched with water.

    • The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound would be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization:

    • The structure and purity of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. While direct experimental data is currently limited in the accessible literature, the provided predictions and hypothetical protocols, based on established chemical knowledge of analogous compounds, offer a strong starting point for further investigation. Researchers are encouraged to use this guide as a reference for designing synthetic strategies and for the initial interpretation of analytical data.

References

spectroscopic data for Benzo[b]thiophene-7-carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Benzo[b]thiophene-7-carbonitrile

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific isomer, this document presents predicted spectroscopic characteristics based on the analysis of the parent molecule, benzo[b]thiophene, and related derivatives. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Analysis

The introduction of a nitrile group at the 7-position of the benzo[b]thiophene core is expected to significantly influence its spectroscopic properties. The electron-withdrawing nature of the cyano group will deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei.[1][2]

Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.50 - 7.60d~5.5
H-37.40 - 7.50d~5.5
H-48.00 - 8.10d~7.8
H-57.55 - 7.65t~7.6
H-67.90 - 8.00d~7.5

Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C-2127.0 - 128.0
C-3124.0 - 125.0
C-3a139.0 - 140.0
C-4125.0 - 126.0
C-5129.0 - 130.0
C-6124.5 - 125.5
C-7110.0 - 112.0
C-7a141.0 - 142.0
CN117.0 - 118.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[3][4]

Predicted IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100Aromatic C-H StretchMedium
2220 - 2230C≡N StretchStrong
1580 - 1600Aromatic C=C StretchMedium-Strong
1400 - 1500Aromatic C=C StretchMedium
700 - 900C-H Bending (out-of-plane)Strong
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5][6]

Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~159Molecular Ion [M]⁺
~132[M-HCN]⁺
~108[M-C₂HN]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7] Filter the solution into a 5 mm NMR tube.[7]

  • Data Acquisition : Record the spectra on a 300, 400, or 500 MHz spectrometer.[7]

    • For ¹H NMR, use a standard pulse sequence with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7]

    • For ¹³C NMR, employ a proton-decoupled pulse sequence with a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[7]

  • Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

FT-IR Spectroscopy Protocol
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[8] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] The instrument measures the absorption of infrared light by the sample.[3]

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (around 10-100 micrograms per mL) in a suitable volatile organic solvent such as methanol or acetonitrile.[9]

  • Ionization : Introduce the sample into the mass spectrometer. In electron impact (EI) ionization, a high-energy electron beam is used to ionize the sample molecules, often causing fragmentation.[5][10]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.[5]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter into Container dissolve->filter nmr NMR Spectroscopy filter->nmr ir IR Spectroscopy filter->ir ms Mass Spectrometry filter->ms process Process Raw Data nmr->process ir->process ms->process interpret Interpret Spectra process->interpret elucidation Structure Elucidation interpret->elucidation

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Solubility of Benzo[b]thiophene-7-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of Benzo[b]thiophene-7-carbonitrile in various organic solvents. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document serves as a foundational resource, offering detailed experimental protocols and theoretical insights to enable researchers to generate reliable data. Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds, widely investigated in medicinal chemistry for their diverse biological activities, making the understanding of their physicochemical properties, such as solubility, critical for drug discovery and development.[1]

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces between the solute and the solvent.[2] this compound is an aromatic heterocyclic compound, which is generally hydrophobic. However, the presence of a nitrile (-C≡N) group introduces a polar moment, which can influence its interaction with polar solvents. The overarching principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[3]

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. It is anticipated that this compound will exhibit higher solubility in semi-polar to polar aprotic organic solvents that can interact favorably with the nitrile group, and in non-polar aromatic solvents due to π-π stacking interactions.[3][4]

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[2]

  • Molecular Size and Structure: Larger molecules can be more difficult to solvate, as this requires the creation of a larger cavity in the solvent.[3]

  • Intermolecular Forces: The ability of the solvent to form hydrogen bonds, dipole-dipole interactions, or van der Waals forces with the solute will significantly impact solubility. This compound can accept hydrogen bonds at the nitrogen atom of the nitrile group.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public databases. Therefore, experimental determination is necessary. The following table is provided as a template for researchers to populate with their experimentally determined values.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., Methanol25
e.g., Ethanol25
e.g., Acetone25
e.g., Acetonitrile25
e.g., Dichloromethane25
e.g., Toluene25
e.g., Dimethyl Sulfoxide (DMSO)25
e.g., N,N-Dimethylformamide (DMF)25

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves creating a saturated solution in equilibrium with an excess of the solid compound.

3.1. Materials and Reagents

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with screw caps or stoppers (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved. As a rule of thumb, add an amount that is visibly in excess after shaking.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. An incubation time of 24 to 48 hours is common, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter compatible with the organic solvent.[8]

  • Sample Dilution: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[5]

3.3. Analytical Quantification using HPLC

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used for reversed-phase HPLC.[9]

  • Column: A C18 column is a suitable choice for this type of aromatic compound.

  • Detection: this compound is expected to have a strong UV absorbance. The detection wavelength should be set at the absorbance maximum (λmax) of the compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizations

The following diagrams illustrate key workflows relevant to the study and application of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge or filter to separate solid from supernatant D->E F Dilute a known volume of supernatant E->F G Quantify concentration using HPLC-UV F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials A Synthesize Benzothiophene Derivative Library B High-Throughput Screening (e.g., Kinase Assay Panel) A->B C Identify 'Hit' Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D E Improve Potency, Selectivity, and ADME Properties D->E F Determine Physicochemical Properties (incl. Solubility) E->F G In Vivo Efficacy Studies (Xenograft Models) E->G F->D Iterative Optimization H Toxicology and Safety Pharmacology G->H I Phase I, II, III Trials H->I

Caption: Drug discovery workflow for benzothiophene-based kinase inhibitors.

Conclusion

References

An In-depth Technical Guide to Benzo[b]thiophene-7-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-7-carbonitrile, a distinct isomer within the benzothiophene family, presents a unique scaffold for the development of novel therapeutic agents and functional materials. While the broader benzo[b]thiophene core is well-documented in scientific literature, the specific history and discovery of the 7-carbonitrile isomer are less explicitly detailed. This technical guide consolidates the available information regarding its synthesis, properties, and the historical context of its emergence, drawing from patents and related chemical literature. The document provides a survey of synthetic strategies that can be employed for its preparation and summarizes its known characteristics, offering a foundational resource for researchers in medicinal chemistry and materials science.

Introduction

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold found in numerous biologically active compounds and functional organic materials.[1] The position of substituents on the benzo[b]thiophene ring system profoundly influences the molecule's physicochemical and biological properties. While much research has focused on substitutions at the 2- and 3-positions of the thiophene ring, functionalization of the benzene ring, particularly at the 7-position, offers opportunities for novel molecular designs. This compound (CAS Number: 22780-71-8) represents one such derivative, holding potential as a key intermediate in the synthesis of complex molecules.[2][3] This guide aims to provide a comprehensive overview of the discovery and history of this specific isomer.

Historical Context and Discovery

Early research on benzo[b]thiophene chemistry primarily focused on electrophilic substitution reactions, which predominantly occur at the 2- and 3-positions of the electron-rich thiophene ring. Functionalization of the benzene portion of the molecule, and specifically at the 7-position, requires more targeted synthetic strategies.

A European patent (EP0859770B1) provides indirect evidence of the synthesis of related 7-substituted benzo[b]thiophenes. The patent describes the synthesis of derivatives starting from benzo[b]thiophene-7-carboxylic acid, indicating that the 7-substituted scaffold was accessible and of interest for pharmaceutical applications.[5] The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis, suggesting a plausible pathway to this compound.

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, several general synthetic strategies for substituted benzothiophenes can be adapted to target the 7-cyano derivative. These approaches generally involve either the construction of the benzo[b]thiophene ring with the cyano group already in place or the introduction of the cyano group onto a pre-formed benzo[b]thiophene scaffold.

Synthesis from Benzo[b]thiophene-7-carboxylic Acid

A logical and common route to an aryl nitrile is through the corresponding carboxylic acid. This two-step process typically involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.

G cluster_0 Synthesis from Carboxylic Acid Benzo[b]thiophene-7-carboxylic_acid Benzo[b]thiophene-7-carboxylic acid Benzo[b]thiophene-7-carboxamide Benzo[b]thiophene-7-carboxamide Benzo[b]thiophene-7-carboxylic_acid->Benzo[b]thiophene-7-carboxamide 1. SOCl2 or similar 2. NH3 This compound This compound Benzo[b]thiophene-7-carboxamide->this compound Dehydration (e.g., P2O5, SOCl2)

Figure 1: Plausible synthetic pathway from the corresponding carboxylic acid.

Experimental Protocol (Hypothetical):

  • Amide Formation: Benzo[b]thiophene-7-carboxylic acid would first be converted to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to form Benzo[b]thiophene-7-carboxamide.

  • Dehydration: The primary amide is subsequently dehydrated to the nitrile using a variety of dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.[6][7]

Sandmeyer Reaction of 7-Aminobenzo[b]thiophene

The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[8][9]

G cluster_1 Sandmeyer Reaction Pathway 7-Aminobenzo[b]thiophene 7-Aminobenzo[b]thiophene Diazonium_Salt Benzo[b]thiophene-7-diazonium salt 7-Aminobenzo[b]thiophene->Diazonium_Salt NaNO2, HCl This compound This compound Diazonium_Salt->this compound CuCN

Figure 2: Synthetic route via the Sandmeyer reaction.

Experimental Protocol (Hypothetical):

  • Diazotization: 7-Aminobenzo[b]thiophene would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide to yield this compound.

Nucleophilic Aromatic Substitution

If a suitable leaving group (such as a halogen) is present at the 7-position, a nucleophilic aromatic substitution reaction with a cyanide salt could be envisioned. This approach is often facilitated by a transition metal catalyst, such as palladium or nickel.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in the literature. However, based on the known properties of the benzo[b]thiophene scaffold and other nitrile-substituted isomers, the following characteristics can be anticipated.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₅NS
Molecular Weight 159.21 g/mol
Appearance Likely a solid at room temperature
Melting Point Not reported
Boiling Point Not reported

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Features
¹H NMR Aromatic protons on the benzo[b]thiophene ring system. The chemical shifts would be influenced by the electron-withdrawing nature of the cyano group.
¹³C NMR Resonances for the nine carbon atoms, including a characteristic signal for the nitrile carbon (typically in the range of 110-125 ppm) and the quaternary carbons of the fused ring system.
IR Spectroscopy A strong, sharp absorption band characteristic of the C≡N stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 159, corresponding to the molecular weight of the compound.

Applications and Future Directions

While specific applications for this compound are not widely documented, its structural features suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: The benzo[b]thiophene core is a key component of numerous pharmaceuticals.[1] The 7-cyano group can serve as a handle for further functionalization to create libraries of compounds for screening against various biological targets. The nitrile group itself can participate in important interactions with biological macromolecules or be a precursor to other functional groups like amines or carboxylic acids.

  • Materials Science: Aromatic nitriles are precursors to various functional materials. The rigid, planar structure of the benzo[b]thiophene system, combined with the electronic properties of the cyano group, could be of interest in the design of organic semiconductors, dyes, and other advanced materials.

The lack of extensive literature on this compound highlights an opportunity for further research. The development of efficient and scalable synthetic routes to this isomer would enable a more thorough investigation of its properties and potential applications.

Conclusion

The discovery and history of this compound are not as clearly chronicled as those of the parent compound or its more common isomers. Its existence is confirmed, and plausible synthetic pathways can be proposed based on established organic chemistry principles. This technical guide provides a consolidated overview of the current knowledge, offering a starting point for researchers interested in exploring the synthesis, properties, and potential applications of this unique benzo[b]thiophene derivative. Further research is warranted to fully elucidate the characteristics and unlock the potential of this intriguing molecule.

References

In-Depth Technical Guide: Theoretical and Computational Studies of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: As of late 2025, dedicated theoretical and computational studies specifically focused on Benzo[b]thiophene-7-carbonitrile are not prevalent in publicly accessible scientific literature. However, the broader class of benzo[b]thiophene derivatives has been the subject of numerous computational investigations, particularly in the context of medicinal chemistry and materials science. This guide provides a comprehensive framework for conducting theoretical and computational analyses of this compound, drawing upon established methodologies from studies on analogous compounds. It is intended to serve as a detailed roadmap for researchers seeking to characterize this molecule's electronic, structural, and chemical properties.

Molecular and Electronic Structure Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for elucidating the fundamental properties of this compound. These studies are crucial for understanding its stability, reactivity, and potential as a scaffold in drug design.

Computational Workflow

A typical workflow for the computational analysis of a small organic molecule like this compound is depicted below. This process begins with the initial construction of the molecule and proceeds through optimization to the calculation of various chemical and electronic properties.

Computational_Workflow A 1. Structure Preparation (2D Sketch to 3D Model) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Structure C 3. Frequency Calculation (Confirmation of Minimum Energy State) B->C Optimized Geometry D 4. Property Calculations C->D Verified Structure E   - Electronic Properties (HOMO, LUMO)   - Spectroscopic Properties (IR, UV-Vis)   - Molecular Electrostatic Potential (MEP)   - Global Reactivity Descriptors D->E F 5. Advanced Analyses (e.g., Molecular Docking, QSAR) D->F Derived Properties

Caption: Generalized workflow for computational analysis of this compound.

Molecular Structure

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. The diagram below illustrates the atom numbering scheme for this compound, which is essential for interpreting structural data.

Molecule_Structure C1 C1 C2 C2 S8 S8 C2->S8 C3 C3 C3->C2 C3a C3a C3a->C3 C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C_CN C9 C7->C_CN C7a->C3a S8->C7a N_CN N10 C_CN->N_CN

Caption: Structure and atom numbering of this compound.

Data Presentation: Predicted Properties

While specific experimental data is unavailable, computational studies would yield the following quantitative results. The tables below are structured to present this anticipated data clearly.

Table 1: Optimized Geometrical Parameters

This table would contain the key bond lengths and angles of the lowest energy conformer of this compound.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C7-C(CN)Value
C-N (cyano)Value
S8-C2Value
S8-C7aValue
......
Bond Angles C6-C7-C(CN)Value
C7a-C7-C(CN)Value
......
Dihedral Angles C5-C6-C7-C7aValue
......
Table 2: Calculated Vibrational Frequencies

This table would list the most significant calculated vibrational modes and their corresponding frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity
C≡N stretch~2230High
C-H aromatic stretch~3000-3100Medium
C=C aromatic stretch~1400-1600Medium-High
C-S stretch~600-800Variable
.........
Table 3: Electronic Properties

Key electronic properties derived from Frontier Molecular Orbital (FMO) analysis provide insights into the molecule's reactivity and electronic transitions.

PropertyCalculated Value (eV)
Highest Occupied Molecular Orbital (HOMO) EnergyValue
Lowest Unoccupied Molecular Orbital (LUMO) EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
Electronegativity (χ)Value
Chemical Hardness (η)Value
Global Electrophilicity Index (ω)Value

Experimental and Computational Protocols

The following protocols are based on standard practices for the computational analysis of heterocyclic organic compounds.

Protocol for DFT Calculations
  • Structure Preparation: The 2D structure of this compound is drawn using chemical drawing software and converted into a 3D structure. A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The initial 3D structure is then fully optimized using DFT. A common and reliable method is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization calculation should be performed in the gas phase or with a solvent model (e.g., PCM) to simulate solution-phase conditions.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The results also provide theoretical IR and Raman spectra.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, which are essential for calculating the energy gap and global reactivity descriptors.[3] Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis).

Protocol for Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This is highly relevant for drug development professionals.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared for docking. This involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

  • Receptor Preparation: A crystal structure of a target protein of interest is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Grid Generation: A docking grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to bind.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore possible binding poses of the ligand within the receptor's active site. The algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein are examined to understand the basis of binding.

Docking_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Optimized Ligand (this compound) C Define Binding Site (Grid Box Generation) A->C B Target Protein Structure (from PDB) B->C D Run Docking Algorithm C->D E Score and Rank Poses (Binding Energy Estimation) D->E F Analyze Interactions (Hydrogen Bonds, Hydrophobic, etc.) E->F

Caption: Conceptual workflow for molecular docking studies.

Conclusion

While direct experimental and computational data for this compound remains to be published, the protocols and frameworks outlined in this guide provide a robust foundation for its investigation. By applying these established computational methodologies, researchers can predict its structural, electronic, and spectroscopic properties, thereby elucidating its chemical behavior and evaluating its potential for applications in drug discovery and materials science. The provided templates for data presentation and visual workflows are designed to facilitate a systematic and comprehensive study of this promising heterocyclic compound.

References

An In-depth Technical Guide to the Synthesis of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Benzo[b]thiophene-7-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the necessary starting materials, outlines established experimental protocols, and presents the logical flow of the synthetic pathways.

Introduction

Benzo[b]thiophene and its derivatives are privileged structures in drug discovery, appearing in a range of pharmaceuticals. The 7-carbonitrile derivative serves as a versatile intermediate, allowing for further molecular elaboration. The synthesis of this target molecule can be approached through several strategic pathways, primarily involving the introduction of the nitrile functionality onto a pre-formed benzo[b]thiophene core. The most common and effective methods involve the cyanation of a 7-halo-benzo[b]thiophene or the conversion of a 7-amino-benzo[b]thiophene via a Sandmeyer reaction. Alternative routes through a 7-carboxamide or a 7-carbaldehyde intermediate are also viable.

Synthetic Pathways Overview

The synthesis of this compound can be achieved through multiple strategic approaches. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the key synthetic transformations.

G A 7-Bromobenzo[b]thiophene D This compound A->D Pd-catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) B 7-Aminobenzo[b]thiophene C Benzo[b]thiophene-7-diazonium salt B->C Diazotization (NaNO₂, aq. acid) C->D Sandmeyer Reaction (CuCN) E Benzo[b]thiophene-7-carboxamide E->D Dehydration (e.g., P₂O₅, SOCl₂) F Benzo[b]thiophene-7-carbaldehyde F->D Two-step conversion (1. NH₂OH·HCl 2. Dehydration)

Figure 1: Key synthetic pathways to this compound.

Starting Materials and Key Intermediates

The selection of the appropriate starting material is critical for a successful synthesis. The following table summarizes the key reactants for the primary synthetic routes.

Starting Material/IntermediateChemical StructureKey Synthetic Transformation
7-Bromobenzo[b]thiophene7-Bromobenzo[b]thiophenePalladium-Catalyzed Cyanation
7-Aminobenzo[b]thiophene7-Aminobenzo[b]thiopheneSandmeyer Reaction
Benzo[b]thiophene-7-carboxamideBenzo[b]thiophene-7-carboxamideDehydration
Benzo[b]thiophene-7-carbaldehydeBenzo[b]thiophene-7-carbaldehydeOximation and Dehydration

Experimental Protocols

The following sections provide detailed experimental methodologies for the principal synthetic routes.

Pathway 1: Palladium-Catalyzed Cyanation of 7-Bromobenzo[b]thiophene

This is a highly efficient and widely used method for the introduction of a nitrile group onto an aromatic ring.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 7-Bromobenzo[b]thiophene, Zn(CN)₂, and Pd(PPh₃)₄ in a dry solvent (e.g., DMF) B Heat the mixture under inert atmosphere (e.g., 80-120 °C) A->B C Quench the reaction, extract with an organic solvent, and purify by chromatography B->C D Benzo[b]thiophene- 7-carbonitrile C->D

Figure 2: Workflow for Palladium-catalyzed cyanation.

Detailed Protocol:

  • Reaction Setup: In a dry, inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with 7-bromobenzo[b]thiophene (1.0 eq.), zinc cyanide (0.6 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.

  • Reaction: The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred vigorously for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary:

ParameterValue
Typical Yield70-90%
Reaction Time2-12 hours
Reaction Temperature80-120 °C
Pathway 2: Sandmeyer Reaction of 7-Aminobenzo[b]thiophene

This classical transformation provides a reliable route from an amino group to a nitrile.

Experimental Workflow:

G cluster_0 Diazotization cluster_1 Cyanation cluster_2 Work-up and Purification A Dissolve 7-Aminobenzo[b]thiophene in an aqueous acidic solution (e.g., HCl, H₂SO₄) at 0-5 °C B Add a solution of NaNO₂ dropwise while maintaining the low temperature A->B C Add the diazonium salt solution to a solution of CuCN B->C D Neutralize, extract with an organic solvent, and purify C->D E Benzo[b]thiophene- 7-carbonitrile D->E

Figure 3: Workflow for the Sandmeyer reaction.

Detailed Protocol:

  • Diazotization: 7-Aminobenzo[b]thiophene (1.0 eq.) is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is then added dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq.) is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper cyanide solution. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Quantitative Data Summary:

ParameterValue
Typical Yield50-70%
Reaction Time2-4 hours
Reaction Temperature0-25 °C
Alternative Pathways

While the palladium-catalyzed cyanation and Sandmeyer reaction are the most direct routes, the following alternatives can also be employed:

  • Dehydration of Benzo[b]thiophene-7-carboxamide: The 7-carboxamide, which can be prepared from the corresponding carboxylic acid or ester, can be dehydrated to the nitrile using standard dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.[1][2]

  • Conversion of Benzo[b]thiophene-7-carbaldehyde: The 7-carbaldehyde can be converted to the corresponding aldoxime by reaction with hydroxylamine hydrochloride. Subsequent dehydration of the aldoxime yields the desired nitrile.

Conclusion

The synthesis of this compound is well-established, with several reliable synthetic routes available to researchers. The choice of the optimal pathway will be dictated by factors such as the availability and cost of starting materials, desired reaction scale, and the specific functional group tolerance required for more complex derivatives. The palladium-catalyzed cyanation of 7-bromobenzo[b]thiophene generally offers the highest yields and is a preferred method in many research settings.

References

An In-depth Technical Guide to the Electrophilic Substitution on the Benzo[b]thiophene Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions on the benzo[b]thiophene ring system. Benzo[b]thiophene, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, is a prevalent scaffold in numerous pharmaceuticals and functional materials. Understanding its reactivity towards electrophiles is crucial for the synthesis and functionalization of novel drug candidates and organic electronic materials. This document details the regioselectivity, reaction mechanisms, and experimental protocols for key electrophilic substitution reactions, with a focus on providing quantitative data to aid in synthetic strategy and optimization.

Introduction to the Reactivity of Benzo[b]thiophene

The benzo[b]thiophene ring system is an electron-rich aromatic scaffold, making it susceptible to electrophilic attack. The fusion of the benzene ring to the thiophene moiety influences the electron density distribution and, consequently, the regioselectivity of electrophilic substitution. In the unsubstituted benzo[b]thiophene, the thiophene ring is generally more reactive towards electrophiles than the benzene ring.

Theoretical calculations and experimental evidence indicate that electrophilic attack preferentially occurs at the C3 position of the thiophene ring. This preference can be attributed to the greater ability of the sulfur atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance when the electrophile attacks the C3 position compared to the C2 position. Substitution on the benzene ring (positions C4, C5, C6, and C7) typically requires more forcing conditions or the presence of deactivating substituents on the thiophene ring.

General Mechanism of Electrophilic Substitution

The electrophilic substitution on the benzo[b]thiophene ring proceeds through a classical aromatic substitution mechanism, which can be generalized into two main steps:

  • Formation of the Sigma Complex: The π-electron system of the benzo[b]thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring system.

G cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation Benzo[b]thiophene Benzo[b]thiophene Sigma_Complex Sigma Complex (Resonance Stabilized) Benzo[b]thiophene->Sigma_Complex Attack by π-system Electrophile E⁺ Electrophile->Sigma_Complex Sigma_Complex_2 Sigma Complex Base Base Substituted_Product Substituted Benzo[b]thiophene Base->Substituted_Product Protonated_Base H-Base⁺ Sigma_Complex_2->Substituted_Product Proton removal

Figure 1: General mechanism of electrophilic aromatic substitution.

The regioselectivity of the reaction is determined by the relative stability of the possible sigma complexes formed upon attack at different positions of the benzo[b]thiophene ring.

Key Electrophilic Substitution Reactions

This section details the reaction conditions, regioselectivity, and experimental protocols for the most common electrophilic substitution reactions on the benzo[b]thiophene nucleus.

Nitration

Nitration of benzo[b]thiophene typically yields a mixture of isomers, with the product distribution being sensitive to the reaction conditions.

Nitration of unsubstituted benzo[b]thiophene with fuming nitric acid in acetic acid at elevated temperatures (60-70 °C) results in the formation of a mixture of 2-, 3-, and 4-nitrobenzo[b]thiophenes. The major product is the 3-nitro isomer, followed by the 4-nitro and 2-nitro isomers.

Position of Nitro GroupPercentage in Mixture
2-Nitro10-15%
3-Nitro60-65%
4-Nitro20-30%

Table 1: Isomer distribution in the nitration of unsubstituted benzo[b]thiophene.

The presence of an electron-withdrawing group at the 3-position, such as a cyano or carboxylic acid group, deactivates the thiophene ring towards electrophilic attack and directs the nitration to the benzene ring. The regioselectivity on the benzene ring is dependent on the reaction conditions:

  • Kinetic Control (Low Temperature): Nitration with potassium nitrate in concentrated sulfuric acid at 0°C favors the formation of the 5- and 6-nitro isomers.

  • Thermodynamic Control (High Temperature): Nitration with concentrated nitric acid in a mixture of sulfuric and acetic acids at 60°C predominantly yields the 4-nitro isomer.[1][2]

G Start Benzo[b]thiophene-3-carbonitrile Low_Temp KNO₃ / conc. H₂SO₄ 0°C (Kinetic Control) Start->Low_Temp Nitration High_Temp conc. HNO₃ / H₂SO₄ / Acetic Acid 60°C (Thermodynamic Control) Start->High_Temp Nitration Products_Low 5-Nitro & 6-Nitro Isomers (Major) Low_Temp->Products_Low Product_High 4-Nitro Isomer (Major) High_Temp->Product_High

Figure 2: Regioselectivity of nitration of 3-substituted benzo[b]thiophene.
  • Materials:

    • Benzo[b]thiophene

    • Fuming nitric acid

    • Glacial acetic acid

    • Ice

    • Chloroform

    • Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare a solution of 50 mL of glacial acetic acid and 12 mL of fuming nitric acid.

    • Heat the solution to 60-70 °C.

    • Slowly add a solution of 15 g (0.11 mol) of benzo[b]thiophene in an equal volume of acetic acid to the heated nitrating mixture with continuous stirring.

    • After the addition is complete, continue stirring the reaction mixture at 60-70 °C for an additional 2 hours.

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Extract the oily layer with chloroform.

    • Neutralize the organic extract with an aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude mixture of nitrobenzo[b]thiophenes (85% yield). The individual isomers can be separated by column chromatography.

Halogenation

Halogenation of benzo[b]thiophene can be achieved using various halogenating agents. The regioselectivity is dependent on the halogen and the reaction conditions.

Bromination of 2,3-dibromobenzo[b]thiophene in chloroform or acetic acid gives the 2,3,6-tribromo-derivative.[3] The presence of a methyl group at the 5-position increases the proportion of the 4-substituted product.[3]

Halogenating AgentSolventMajor Product(s)
BromineChloroform or Acetic Acid2,3,6-tribromobenzo[b]thiophene (from 2,3-dibromobenzo[b]thiophene)
N-BromosuccinimideAcetonitrile3-Bromo-2-methylbenzo[b]thiophene (from 2-methylbenzo[b]thiophene)

Table 2: Examples of bromination of substituted benzo[b]thiophenes.

  • Materials:

    • 2-Methylbenzo[b]thiophene

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 500 mg (3.4 mmol) of 2-methylbenzo[b]thiophene in 5 mL of acetonitrile in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add 630 mg (3.5 mmol) of NBS to the stirred solution.

    • Remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane) to afford 3-bromo-2-methylbenzo[b]thiophene as a white solid (99% yield).

Friedel-Crafts Acylation

Friedel-Crafts acylation of benzo[b]thiophene is known to be challenging, often resulting in poor regioselectivity and the formation of side products. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride.

The acylation of unsubstituted benzo[b]thiophene can lead to a mixture of 2- and 3-acyl derivatives, along with products of acylation on the benzene ring, particularly under harsh conditions. The choice of solvent and catalyst can influence the product distribution. For instance, the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with 4-(2-piperidinoethoxy)benzoyl chloride in the presence of aluminum chloride in dichloromethane primarily yields the 3-acylated product.[4]

G Start Benzo[b]thiophene Reagents RCOCl / AlCl₃ Start->Reagents Acylation Product_2 2-Acylbenzo[b]thiophene Reagents->Product_2 Product_3 3-Acylbenzo[b]thiophene Reagents->Product_3 Benzene_Acylation Benzene Ring Acylation Products Reagents->Benzene_Acylation

Figure 3: Possible products of Friedel-Crafts acylation of benzo[b]thiophene.
  • Materials:

    • Benzo[b]thiophene derivative

    • Acyl chloride

    • Anhydrous aluminum chloride

    • Anhydrous dichloromethane

    • Hydrochloric acid (20%)

    • Tetrahydrofuran

    • Water

  • Procedure:

    • To a stirred suspension of the acyl chloride and the benzo[b]thiophene derivative in anhydrous dichloromethane, add anhydrous aluminum chloride portion-wise at a controlled temperature (e.g., 27-29 °C).

    • Stir the mixture for a specified time (e.g., 90 minutes).

    • Cool the reaction mixture and quench by the slow addition of a suitable reagent (e.g., ethanethiol).

    • Work up the reaction by adding tetrahydrofuran, followed by 20% hydrochloric acid and water.

    • Stir the mixture overnight at ambient temperature.

    • Collect the precipitated product by filtration, wash with water and an organic solvent (e.g., diethyl ether), and dry under vacuum.[4]

Sulfonation

Sulfonation of benzo[b]thiophene can be achieved using concentrated sulfuric acid or other sulfonating agents. The reaction primarily yields the 3-sulfonic acid derivative.

The sulfonation of benzo[b]thiophene with concentrated sulfuric acid is reported to give benzo[b]thiophene-3-sulfonic acid as the major product.

  • Materials:

    • Benzo[b]thiophene

    • Concentrated sulfuric acid

    • Ice

    • Sodium chloride

  • Procedure:

    • To a cooled (0-5 °C) and stirred amount of concentrated sulfuric acid, slowly add benzo[b]thiophene.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Precipitate the sulfonic acid product by adding sodium chloride.

    • Collect the product by filtration, wash with a saturated sodium chloride solution, and dry.

Conclusion

The electrophilic substitution on the benzo[b]thiophene ring system is a versatile tool for the synthesis of a wide range of functionalized derivatives. The regioselectivity of these reactions is highly dependent on the nature of the electrophile, the reaction conditions, and the presence of substituents on the benzo[b]thiophene ring. While substitution on the parent system generally favors the 3-position, the presence of deactivating groups on the thiophene ring can direct electrophilic attack to the benzene moiety. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemistry of benzo[b]thiophene and its derivatives in the pursuit of novel therapeutic agents and advanced materials. Further optimization of reaction conditions is often necessary to achieve desired product distributions and yields.

References

Methodological & Application

Application Notes and Protocols: Benzo[b]thiophene-7-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The benzo[b]thiophene scaffold is a "privileged structure," frequently found in a variety of biologically active molecules and approved pharmaceutical agents.[3][4] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Benzo[b]thiophene-7-carbonitrile, a specific isomer with a nitrile group on the benzene ring, represents a key building block for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The presence of the cyano group offers a versatile handle for a multitude of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Applications in Drug Discovery and Materials Science

The strategic placement of the nitrile group at the 7-position of the benzo[b]thiophene core allows for the exploration of chemical space that is distinct from other isomers. This unique positioning can influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. Derivatives of this compound are promising candidates for:

  • Anticancer Agents: Many benzo[b]thiophene derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[5] The 7-carbonitrile moiety can be elaborated into structures that mimic known anticancer agents or interact with novel biological targets.

  • Antimicrobial Agents: The benzo[b]thiophene nucleus is a core component of several compounds with activity against pathogenic bacteria and fungi.[6] Modification of the 7-cyano group can lead to the development of new antimicrobial agents to combat drug-resistant strains.

  • Kinase Inhibitors: Substituted benzo[b]thiophenes have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[7] The 7-position provides a vector for synthesizing derivatives that can target the ATP-binding site of kinases.

  • Organic Electronics: The planar, aromatic structure of benzo[b]thiophene makes it an attractive core for the development of organic semiconductors, liquid crystals, and other functional materials. The 7-carbonitrile group can be used to tune the electronic and photophysical properties of these materials.

Key Synthetic Transformations

The cyano group of this compound can be readily transformed into a variety of other functional groups, making it a valuable synthetic intermediate. The following sections detail protocols for some of these key transformations.

Diagram: Synthetic Utility of this compound

G start This compound acid Benzo[b]thiophene-7-carboxylic acid start->acid Hydrolysis amine Benzo[b]thiophen-7-ylmethanamine start->amine Reduction tetrazole 7-(1H-Tetrazol-5-yl)benzo[b]thiophene start->tetrazole Cycloaddition amide Benzo[b]thiophene-7-carboxamide acid->amide Amidation G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

References

Synthesis of Benzo[b]thiophene-7-carbonitrile Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Benzo[b]thiophene-7-carbonitrile, a valuable scaffold in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from commercially available precursors. Each protocol includes step-by-step experimental procedures, quantitative data, and a discussion of the underlying chemical transformations.

Introduction

Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitrile group at the 7-position of the benzo[b]thiophene core can significantly modulate its electronic properties and biological activity, making this compound a key intermediate for the synthesis of novel therapeutic agents. This application note outlines two reliable methods for its preparation: the cyanation of 7-bromobenzo[b]thiophene and the conversion of benzo[b]thiophene-7-carbaldehyde.

Method 1: Synthesis via Cyanation of 7-Bromobenzo[b]thiophene

This route involves two main steps: the synthesis of the 7-bromo precursor and its subsequent conversion to the desired nitrile via a Rosenmund-von Braun reaction.

Experimental Protocol

Step 1: Synthesis of 7-Bromobenzo[b]thiophene

A common method for the synthesis of 7-bromobenzo[b]thiophene involves the bromination of benzo[b]thiophene.

  • Materials: Benzo[b]thiophene, N-Bromosuccinimide (NBS), Benzoyl peroxide, n-heptane.

  • Procedure:

    • In a reaction flask, dissolve 3-methyl-7-chlorobenzo[b]thiophene in n-heptane.

    • Irradiate the solution with a 200W bulb.

    • Add benzoyl peroxide to the stirred solution.

    • Heat the mixture to boiling.

    • Add N-bromosuccinimide in batches and continue stirring under boiling for 4-6 hours.[1]

    • After the reaction is complete, cool the mixture, filter, and concentrate the filtrate until a precipitate forms.

    • Allow the mixture to stand for 3-5 hours, then filter and wash the filter cake with petroleum ether to yield the brominated product.[1]

Step 2: Synthesis of this compound via Rosenmund-von Braun Reaction

This reaction converts the aryl bromide to an aryl nitrile using copper(I) cyanide.[2][3]

  • Materials: 7-Bromobenzo[b]thiophene, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF) or other polar, high-boiling solvent.

  • Procedure:

    • In a dried flask under an inert atmosphere, combine 7-bromobenzo[b]thiophene and an excess of copper(I) cyanide.[4]

    • Add a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine.[4]

    • Heat the mixture to reflux temperature (typically up to 200°C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).[2][4]

    • Cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data

StepReactantsProductYieldPurityReference
13-methyl-7-chlorobenzo[b]thiophene, NBS, Benzoyl peroxide3-bromomethyl-7-chlorobenzo[b]thiopheneHigh-[1]
27-Bromobenzo[b]thiophene, CuCNThis compoundGoodHigh[2][3][4]

Note: Specific yields for the synthesis of 7-bromobenzo[b]thiophene were not detailed in the cited source, but bromination reactions of this type are generally high-yielding. The Rosenmund-von Braun reaction yields are typically good, but can be substrate-dependent.

Method 2: Synthesis from Benzo[b]thiophene-7-carbaldehyde

This alternative route involves the synthesis of the 7-formyl derivative followed by its conversion to the nitrile.

Experimental Protocol

Step 1: Synthesis of Benzo[b]thiophene-7-carbaldehyde

The formylation of benzo[b]thiophene can be achieved through various methods, including the Vilsmeier-Haack reaction. However, direct formylation often occurs at the more reactive 2- or 3-positions. A more specific synthesis of the 7-carbaldehyde would involve starting from a pre-functionalized benzene ring. A general one-pot synthesis for benzo[b]thiophene-2-carbaldehyde has been reported which could potentially be adapted.[5][6]

A specific, high-yield protocol for the direct synthesis of benzo[b]thiophene-7-carbaldehyde was not found in the initial search. Synthesis would likely proceed from a 7-substituted precursor.

Step 2: Conversion of Aldehyde to Nitrile

A common and efficient method for this transformation is the dehydration of the corresponding aldoxime.

  • Materials: Benzo[b]thiophene-7-carbaldehyde, Hydroxylamine hydrochloride, a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a modern reagent like XtalFluor-E).

  • Procedure:

    • Oxime Formation: Dissolve benzo[b]thiophene-7-carbaldehyde in a suitable solvent like ethanol or pyridine. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).

    • Dehydration: Isolate the crude aldoxime. In a separate flask, treat the aldoxime with a dehydrating agent. For example, refluxing in acetic anhydride is a classic method. Modern methods using reagents like XtalFluor-E proceed at room temperature.[1]

    • After the reaction is complete, quench the reaction mixture (e.g., by pouring onto ice for acetic anhydride).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the resulting this compound by column chromatography or recrystallization.

Alternative Aldehyde to Nitrile Conversion: Amide Dehydration

  • Oxidation to Carboxylic Acid: Oxidize benzo[b]thiophene-7-carbaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

  • Amide Formation: Convert the carboxylic acid to the primary amide. This can be achieved by first converting the acid to the acid chloride (using, for example, thionyl chloride) and then reacting with ammonia.

  • Dehydration of Amide: Dehydrate the primary amide to the nitrile using a dehydrating agent such as phosphorus pentoxide, thionyl chloride, or more modern reagents. This is a well-established transformation in organic synthesis.[7]

Quantitative Data

StepReactantsProductTypical YieldReference
2a (Oxime)Aldehyde, Hydroxylamine HClAldoximeHighGeneral organic chemistry knowledge
2b (Dehydration)Aldoxime, Dehydrating agentNitrileGood to High[1]
Alt. 2c (Dehydration)Primary Amide, Dehydrating agentNitrileGood to High[7]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Cyanation Route cluster_1 Method 2: Aldehyde Route BTh Benzo[b]thiophene BrBTh 7-Bromobenzo[b]thiophene BTh->BrBTh Bromination (NBS) BTh7CN_M1 This compound BrBTh->BTh7CN_M1 Cyanation (CuCN) BTh_CHO Benzo[b]thiophene-7-carbaldehyde BTh_CHONH Benzo[b]thiophene-7-carboxaldoxime BTh_CHO->BTh_CHONH Oxime Formation BTh7CN_M2 This compound BTh_CHONH->BTh7CN_M2 Dehydration

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through at least two reliable synthetic pathways. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives. The cyanation of 7-bromobenzo[b]thiophene offers a direct approach, while the conversion from the 7-carbaldehyde provides an alternative route with well-established transformations. Both methods provide access to this important heterocyclic building block for further elaboration in drug discovery and materials science.

References

Application Notes and Protocols: The Role of Benzo[b]thiophene Derivatives in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been extensively investigated as potential therapeutic agents, with a significant focus on the development of novel anticancer drugs. While specific research on Benzo[b]thiophene-7-carbonitrile in anticancer agent development is not extensively documented in publicly available literature, the broader family of benzo[b]thiophene derivatives has yielded numerous potent compounds with diverse mechanisms of action. This document provides a comprehensive overview of the application of these derivatives in oncology, detailing their mechanisms, quantitative data on their efficacy, and protocols for their evaluation.

Mechanisms of Anticancer Activity

Benzo[b]thiophene derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis. The main reported mechanisms include:

  • Tubulin Polymerization Inhibition: Certain benzo[b]thiophene analogs, particularly those with an acrylonitrile moiety, act as potent inhibitors of tubulin polymerization.[1][2] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptotic cell death.[1][3] These compounds are of particular interest as they have shown efficacy in multidrug-resistant (MDR) cancer cell lines, suggesting they may overcome resistance mechanisms associated with P-glycoprotein (P-gp) efflux pumps.[2][4]

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: The STAT3 signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many human cancers. Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of STAT3 phosphorylation at the Tyr705 residue, which is crucial for its activation.[5][6][7] By inhibiting STAT3, these compounds can suppress the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1, and induce apoptosis.[5][8]

  • RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in cell motility, invasion, and metastasis. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of this pathway.[9][10][11] By targeting RhoA, these compounds can inhibit cancer cell migration and invasion, key processes in tumor metastasis.[10]

  • Kinase Inhibition: The benzo[b]thiophene scaffold serves as a versatile template for the design of inhibitors targeting a variety of protein kinases that are often dysregulated in cancer.[12][13] These include cyclin-dependent kinases (CDKs), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/B), and others, which are involved in cell cycle control and proliferation.[14]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various benzo[b]thiophene derivatives has been quantified using in vitro cell-based assays. The following tables summarize the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative compounds against a panel of human cancer cell lines.

Table 1: Growth Inhibitory (GI₅₀) Values of Benzo[b]thiophene Acrylonitrile Analogs as Tubulin Polymerization Inhibitors [15]

CompoundCancer TypeCell LineGI₅₀ (nM)
5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile)LeukemiaCCRF-CEM10.0
LeukemiaHL-60(TB)10.0
LeukemiaK-56210.0
LeukemiaMOLT-410.0
LeukemiaRPMI-822610.0
LeukemiaSR10.0
6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile)LeukemiaCCRF-CEM21.2
CNS CancerSF-29530.5
Prostate CancerPC-345.0
13 (E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile)Most cell linesN/A< 10.0

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) Values of Benzo[b]thiophene Derivatives as STAT3 and Kinase Inhibitors

CompoundTarget Pathway/KinaseCancer TypeCell LineIC₅₀ (µM)Reference
Compound 15 (aminobenzo[b]thiophene 1,1-dioxide)STAT3VariousVarious0.33 - 0.75[5]
Compound 8b (benzo[b]thiophene 1,1-dioxide derivative)STAT3Various cancer cellsN/AN/A[6]
Compound 7a (coumarin-benzo[b]thiophene 1,1-dioxide conjugate)STAT3Breast Cancer4T1N/A[8]
Compound 16b (5-hydroxybenzothiophene derivative)Multi-kinaseGlioblastomaU87MG7.2[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of benzo[b]thiophene derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to determine cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivative in cell culture medium. Add the compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), GTP, and a fluorescence-based reporter in a suitable buffer.

  • Compound Addition: Add the benzo[b]thiophene derivative at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity versus time and determine the inhibitory effect of the compound on the rate and extent of tubulin polymerization.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cancer cells.[1]

Protocol:

  • Cell Lysis: Treat cancer cells with the benzo[b]thiophene derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a general method to assess the inhibitory activity of a compound against a specific protein kinase.[14]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound and a known inhibitor (positive control).

  • Kinase Reaction: In a 384-well plate, add the target kinase, its specific substrate, and the test compound or control.

  • Reaction Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the detection reagent to stop the reaction and measure the luminescence, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanisms of anticancer action of Benzo[b]thiophene derivatives.

Caption: Workflow for evaluating the anticancer activity of benzo[b]thiophene derivatives.

Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.

References

Application Notes and Protocols: Antimicrobial Activity of Benzo[b]thiophene-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The emergence of multidrug-resistant microbial strains necessitates the continuous development of novel antimicrobial agents, and the benzo[b]thiophene scaffold represents a promising framework for such endeavors. This document provides an overview of the antimicrobial activity of benzo[b]thiophene-carbonitrile derivatives, with a focus on providing detailed protocols for their evaluation.

Disclaimer: Specific quantitative antimicrobial activity data for Benzo[b]thiophene-7-carbonitrile derivatives is limited in the current scientific literature. The data presented here is for closely related benzo[b]thiophene-carbonitrile analogs and is intended to provide a comparative reference. The experimental protocols are generalized standard methods applicable for the screening of novel antimicrobial compounds.

Data Presentation: Antimicrobial Activity of Benzo[b]thiophene-Carbonitrile Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzo[b]thiophene-carbonitrile derivatives against various microbial strains. These values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)
1 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileStaphylococcus aureus>100
Escherichia coli>100
Candida albicans>100
2 2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileStaphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50
3 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileStaphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa25

Experimental Protocols

Detailed methodologies for the evaluation of antimicrobial activity are provided below. These protocols are based on standard techniques widely used in the field.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Materials:

  • Synthesized this compound derivatives

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Compound Preparation: Prepare a stock solution of each benzo[b]thiophene derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth to achieve a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate, including positive control (broth with inoculum and standard antibiotic) and negative control (broth with inoculum and vehicle) wells. A sterility control well (broth only) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial or fungal strains

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotics

  • Solvent (e.g., DMSO)

Protocol:

  • Agar Plate Preparation: Prepare MHA plates and allow them to solidify under sterile conditions.

  • Inoculation: Spread a standardized microbial inoculum (0.5 McFarland) evenly over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the benzo[b]thiophene derivative solution (at a known concentration) into each well. Also, include wells for the positive control and the solvent control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel this compound derivatives.

Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Starting Materials (e.g., Substituted o-aminobenzonitrile) Reaction Cyclization Reaction (e.g., Gewald Reaction) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization PrimaryScreening Primary Screening (Agar Well Diffusion) Characterization->PrimaryScreening Pure Compounds MIC_Determination MIC Determination (Broth Microdilution) PrimaryScreening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies MBC_Determination->Mechanism_Studies

Antimicrobial Screening Workflow
Proposed Mechanism of Action: Oxidative Stress Induction

While the exact signaling pathways for the antimicrobial activity of this compound derivatives are not fully elucidated, a plausible mechanism involves the induction of oxidative stress within microbial cells. The following diagram conceptualizes this proposed mechanism.

Mechanism Compound Benzo[b]thiophene -7-carbonitrile Derivative Cell Microbial Cell Compound->Cell Enters Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Disrupts Redox Homeostasis Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage Apoptosis Cell Death Damage->Apoptosis

Proposed Mechanism of Action

Application Notes and Protocols for the Analytical Detection of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-7-carbonitrile is a heterocyclic aromatic compound containing a fused benzene and thiophene ring system, with a nitrile functional group at the 7-position. As a derivative of the benzo[b]thiophene scaffold, which is a constituent of some biologically active compounds and pharmaceutical drugs, the development of robust analytical methods for its detection and quantification is crucial for research, quality control, and various stages of drug development.[1]

This document provides detailed application notes and experimental protocols for the analytical determination of this compound. Due to the limited availability of specific experimental data for this particular isomer, the following protocols are based on established methods for closely related benzothiophene derivatives, including its 2- and 3-carbonitrile isomers. These methods are expected to be highly applicable to this compound but will require validation for specific matrices and applications.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₉H₅NS159.21Not availableNot available
Benzo[b]thiophene-2-carbonitrileC₉H₅NS159.2124-28140 / 0.5 mmHg
Benzo[b]thiophene-3-carbonitrileC₉H₅NS159.21Not availableNot available
Benzo[b]thiophene (parent compound)C₈H₆S134.2032221

Data for isomers and the parent compound are provided for estimation purposes and are sourced from various chemical suppliers and databases.[2][3][4][5][6][7]

Analytical Methods

The primary recommended analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) are invaluable for identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for benzothiophene derivatives.

Experimental Protocol: HPLC-UV

a) Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

b) Chromatographic Conditions (General Method):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A starting point could be a 50:50 mixture, with a gradient to increase the organic phase percentage. For Mass Spectrometry (MS) compatibility, formic acid (0.1%) can be added to both phases.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of benzothiophene derivatives typically shows strong absorbance in the UV region. A preliminary scan from 200-400 nm is recommended to determine the optimal wavelength for detection.

  • Injection Volume: 10 µL

c) Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing the analyte in a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (Dilution Series) Stock->Working HPLC HPLC System Working->HPLC Inject Sample Sample Solution (Dissolve & Filter) Sample->HPLC Inject CalCurve Calibration Curve HPLC->CalCurve Peak Areas Quant Quantification CalCurve->Quant

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. It is particularly suitable for volatile and thermally stable compounds. GC-MS data is available for the isomeric Benzo[b]thiophene-3-carbonitrile, suggesting this method is appropriate.[5][9]

Experimental Protocol: GC-MS

a) Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (e.g., Quadrupole or Ion Trap)

b) Chromatographic and Spectrometric Conditions (General Method):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or split.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

c) Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Dissolve or extract the sample with a suitable solvent. Ensure the final concentration is within the calibration range. If necessary, perform a clean-up step using solid-phase extraction (SPE).

d) Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum. The molecular ion (M+) would be expected at m/z 159.

  • Extract the ion chromatogram for the characteristic ions to improve selectivity.

  • Construct a calibration curve and perform quantification as described for the HPLC method.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve/Extract in Volatile Solvent GC Gas Chromatograph SamplePrep->GC Inject MS Mass Spectrometer GC->MS Separation Analysis Retention Time & Mass Spectrum ID MS->Analysis Quant Quantification Analysis->Quant

Caption: General workflow for the analysis of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

a) Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution).

b) Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

c) Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed.

d) Data Analysis:

  • The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns of the protons on the benzothiophene ring system will provide structural information.

  • The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the nitrile carbon (typically 115-120 ppm).

Logical Relationship for Structural Elucidation:

NMR_Logic cluster_data Experimental Data cluster_analysis Spectral Interpretation cluster_structure Structure Confirmation H_NMR ¹H NMR Spectrum (Chemical Shifts, Coupling) Proton_Env Proton Environments H_NMR->Proton_Env C_NMR ¹³C NMR Spectrum (Chemical Shifts) Carbon_Env Carbon Environments C_NMR->Carbon_Env Structure This compound Structure Proton_Env->Structure Carbon_Env->Structure

References

Application Notes and Protocols for the Functionalization of the Nitrile Group in Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical transformation of the nitrile group in Benzo[b]thiophene-7-carbonitrile. This versatile starting material can be converted into several key functional groups, including carboxylic acids, primary amines, and tetrazoles, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established chemical principles and aim to provide a practical guide for laboratory synthesis.

Introduction to the Functionalization of this compound

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization of this core structure allows for the exploration of chemical space and the optimization of pharmacological properties. The nitrile group at the 7-position of the benzo[b]thiophene ring is a key handle for introducing diverse functionalities. This document focuses on three primary transformations:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid, a common pharmacophore and a versatile intermediate for further derivatization.

  • Reduction: Transformation of the nitrile to a primary amine, introducing a basic center and a site for amide or sulfonamide coupling.

  • Cycloaddition: Reaction of the nitrile with an azide source to form a tetrazole ring, a well-established bioisostere of a carboxylic acid.

Reaction Pathways Overview

Functionalization_Pathways This compound This compound Benzo[b]thiophene-7-carboxylic acid Benzo[b]thiophene-7-carboxylic acid This compound->Benzo[b]thiophene-7-carboxylic acid Hydrolysis (H₂O, H⁺ or OH⁻) 7-(Aminomethyl)benzo[b]thiophene 7-(Aminomethyl)benzo[b]thiophene This compound->7-(Aminomethyl)benzo[b]thiophene Reduction ([H]) 7-(1H-Tetrazol-5-yl)benzo[b]thiophene 7-(1H-Tetrazol-5-yl)benzo[b]thiophene This compound->7-(1H-Tetrazol-5-yl)benzo[b]thiophene Cycloaddition (N₃⁻)

Caption: Key functionalization pathways of this compound.

Hydrolysis to Benzo[b]thiophene-7-carboxylic acid

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][2] The choice of method may depend on the stability of the benzo[b]thiophene ring to the reaction conditions and the presence of other functional groups.

Data Presentation: Hydrolysis Methods
MethodReagents and ConditionsTypical YieldReaction Time (h)Notes
Acidic Hydrolysis Dilute H₂SO₄ or HCl, RefluxModerate-High2-12The carboxylic acid is the direct product.[2]
Basic Hydrolysis Aqueous NaOH or KOH, Reflux, followed by Acid WorkupHigh2-8Forms the carboxylate salt, which requires acidification to yield the carboxylic acid.[2][3]
Experimental Protocol: Acidic Hydrolysis

This protocol is a general procedure and may require optimization for this compound.

Workflow for Acidic Hydrolysis

Acidic_Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation A 1. Dissolve this compound in a suitable solvent (e.g., ethanol). B 2. Add dilute sulfuric acid. A->B C 3. Heat the mixture to reflux. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to room temperature and pour into ice-water. D->E F 6. Collect the precipitate by filtration. E->F G 7. Wash with cold water and dry. F->G H 8. Recrystallize from a suitable solvent. G->H

Caption: Step-by-step workflow for the acidic hydrolysis of a nitrile.

Materials:

  • This compound

  • Ethanol (or other suitable co-solvent)

  • Dilute Sulfuric Acid (e.g., 10-20% v/v)

  • Deionized Water

  • Ice

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add ethanol to dissolve the starting material.

  • Slowly add the dilute sulfuric acid solution.

  • Heat the mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction to 7-(Aminomethyl)benzo[b]thiophene

The reduction of nitriles to primary amines is a fundamental transformation. Common methods include the use of powerful reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation.[4][5]

Data Presentation: Reduction Methods
MethodReagents and ConditionsTypical YieldReaction Time (h)Notes
Lithium Aluminum Hydride (LAH) 1. LiAlH₄ in dry THF, 0 °C to RT 2. Aqueous workupHigh2-6A powerful reducing agent, requires anhydrous conditions and careful handling.[4][6] The workup procedure is critical for good yields.
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Ni catalyst, in a suitable solvent (e.g., EtOH, MeOH) with NH₃Moderate-High4-24Often requires elevated pressure. The addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.[7] The choice of catalyst can influence selectivity, especially with sulfur-containing compounds.[8]
Experimental Protocol: LAH Reduction

This is a general protocol for the LAH reduction of a nitrile and requires strict adherence to safety precautions for handling pyrophoric reagents.[6]

Workflow for LAH Reduction

LAH_Reduction_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Work-up and Isolation A 1. Suspend LiAlH₄ in dry THF at 0 °C. B 2. Add a solution of this compound in dry THF dropwise. A->B C 3. Allow to warm to room temperature and stir. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to 0 °C and quench sequentially with H₂O, 15% NaOH(aq), and H₂O. D->E F 6. Filter the resulting solids. E->F G 7. Wash the solids with THF or EtOAc. F->G H 8. Dry the combined organic phases and concentrate. G->H I 9. Purify by column chromatography or distillation. H->I

Caption: Step-by-step workflow for the LAH reduction of a nitrile.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add LAH (1.5 - 2.0 equivalents) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Caution: Exothermic reaction and hydrogen gas evolution. Carefully and sequentially quench the reaction by the dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LAH in grams).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid through a pad of Celite® and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel or by distillation.

[3+2] Cycloaddition to 7-(1H-Tetrazol-5-yl)benzo[b]thiophene

The [3+2] cycloaddition of a nitrile with an azide is a common method for the synthesis of 5-substituted-1H-tetrazoles.[9] This reaction is often catalyzed by Lewis acids or Brønsted acids.[9][10]

Data Presentation: Tetrazole Synthesis
MethodReagents and ConditionsTypical YieldReaction Time (h)Notes
Sodium Azide with Ammonium Chloride NaN₃, NH₄Cl, in DMF, 100-120 °CGood-Excellent12-24A common and effective method. The in-situ generated hydrazoic acid is the reactive species.
Sodium Azide with Lewis Acid NaN₃, Lewis Acid (e.g., ZnCl₂, AlCl₃), in a suitable solvent (e.g., DMF, Toluene), HeatGood-Excellent6-18The Lewis acid activates the nitrile group towards nucleophilic attack by the azide.[10]
Silica Sulfuric Acid Catalyzed NaN₃, Silica Sulfuric Acid, in DMF, HeatHigh8-12A heterogeneous catalytic system that can simplify product purification.[9]
Experimental Protocol: Sodium Azide with Ammonium Chloride

This protocol is a general and widely used method for the synthesis of tetrazoles from nitriles.

Workflow for Tetrazole Synthesis

Tetrazole_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation A 1. Combine this compound, NaN₃, and NH₄Cl in DMF. B 2. Heat the mixture with stirring. A->B C 3. Monitor reaction by TLC. B->C D 4. Cool to room temperature and add acidic water. C->D E 5. Collect the precipitate by filtration. D->E F 6. Wash with water and dry. E->F G 7. Recrystallize from a suitable solvent. F->G

Caption: Step-by-step workflow for the synthesis of a tetrazole from a nitrile.

Materials:

  • This compound

  • Sodium Azide (NaN₃) (Caution: Highly toxic and potentially explosive)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (dilute)

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • Caution: Handle sodium azide with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

  • In a round-bottom flask, combine this compound (1 equivalent), sodium azide (1.5-2.0 equivalents), and ammonium chloride (1.5-2.0 equivalents) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of water and acidify with dilute hydrochloric acid to a pH of ~2.

  • Stir the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water.

  • Dry the product under vacuum.

  • The crude tetrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols: Benzo[b]thiophene-7-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds, widely recognized for their utility in materials science and medicinal chemistry. Their rigid, planar structure and extensive π-conjugation make them excellent candidates for organic electronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This document focuses on the role of Benzo[b]thiophene-7-carbonitrile, a specific isomer, in materials science. Due to the limited availability of specific data for this isomer, this guide extrapolates its potential applications and properties based on the well-documented characteristics of the broader benzo[b]thiophene family. Representative experimental protocols for synthesis and characterization are provided to serve as a foundational resource for researchers.

Introduction to Benzo[b]thiophene Derivatives in Materials Science

The benzo[b]thiophene scaffold is a privileged structure in the development of functional organic materials.[1] Its inherent electronic properties, thermal stability, and the ease with which it can be functionalized allow for the fine-tuning of material characteristics.[2] These derivatives are integral to the advancement of organic electronics, contributing to enhanced efficiency and novel functionalities in devices like OLEDs, OPVs, and OFETs.[2] The introduction of a carbonitrile (-CN) group, an electron-withdrawing moiety, can significantly influence the electronic properties of the benzo[b]thiophene core, making nitrile-substituted derivatives particularly interesting for n-type or ambipolar organic semiconductors.

While specific research on this compound (CAS 22780-71-8) in materials science is not extensively documented in publicly available literature, its structural similarity to other well-studied benzo[b]thiophene derivatives suggests its potential as a valuable building block in this field.

Potential Applications of this compound

Based on the known applications of the benzo[b]thiophene core and its other nitrile isomers, this compound is a promising candidate for the following applications:

  • Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the benzo[b]thiophene core can be exploited to create efficient blue-emitting materials. By incorporating it into larger conjugated systems, it can serve as a core or a building block for host or emissive layer materials in OLEDs. The nitrile group can help in tuning the LUMO (Lowest Unoccupied Molecular Orbital) level for better charge injection and transport.

  • Organic Field-Effect Transistors (OFETs): Benzo[b]thiophene derivatives have demonstrated high charge carrier mobilities.[3] The electron-withdrawing nature of the nitrile group in this compound could lead to materials with n-type or ambipolar charge transport characteristics, which are less common but highly desirable for complementary logic circuits.

  • Organic Solar Cells (OSCs): In OSCs, benzo[b]thiophene derivatives can be used as electron-donating or electron-accepting components in the active layer. The tunable electronic properties through functionalization make them versatile for optimizing the energy level alignment and morphology of the bulk heterojunction.[4]

  • Building Block for Advanced Materials: this compound can serve as a key intermediate for the synthesis of more complex, π-conjugated systems.[5] The nitrile group can be a site for further chemical transformations or can be used to modulate the electronic and photophysical properties of the final material.

Physicochemical and Electronic Properties (Exemplary Data)

Specific experimental data for this compound is scarce. However, the following tables summarize typical properties of the parent benzo[b]thiophene and a related nitrile isomer to provide a reasonable expectation of its characteristics.

Table 1: General Physicochemical Properties of Benzo[b]thiophene.

PropertyValueReference
Molecular FormulaC₈H₆S[6]
Molar Mass134.20 g·mol⁻¹[6]
AppearanceWhite solid[6]
Melting Point32 °C[6]
Boiling Point221 °C[6]

Table 2: Electronic Properties of Representative Benzo[b]thiophene-based Materials for Organic Electronics.

Compound/MaterialHOMO (eV)LUMO (eV)Band Gap (eV)ApplicationReference
Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3)-5.45-2.213.24OFET[7]
Cyanopyridinone-based Chromophore with Benzothiophene Acceptor (A1D2)-7.331-4.9772.354Organic Solar Cell (Theoretical)[4]
Fused Acridine and Benzothiophene Donor (12BTAc-PM)-5.70-2.693.01OLED[8]

Experimental Protocols

Due to the lack of specific experimental protocols for the application of this compound in materials science, this section provides a general synthesis protocol for a benzo[b]thiophene derivative and a representative workflow for the fabrication of an Organic Field-Effect Transistor (OFET), which is a common application for this class of materials.

Representative Synthesis of a Substituted Benzo[b]thiophene

This protocol describes a palladium-catalyzed Sonogashira-type cross-coupling reaction followed by intramolecular cyclization, a common method for synthesizing benzo[b]thiophene derivatives.[1]

Materials:

  • 2-Iodothiophenol

  • Terminal alkyne (e.g., Ethynyltrimethylsilane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 2-iodothiophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) to the flask.

  • To the resulting mixture, add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzo[b]thiophene.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the general steps for fabricating an OFET using a benzo[b]thiophene-based organic semiconductor.

Materials:

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Benzo[b]thiophene-based organic semiconductor (e.g., a derivative of this compound)

  • Solvent for the organic semiconductor (e.g., chloroform, toluene, or chlorobenzene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

  • Deionized water

  • Spin coater

  • Thermal evaporator

  • Shadow mask for electrode deposition

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface quality.

  • Organic Semiconductor Deposition: Dissolve the benzo[b]thiophene semiconductor in a suitable solvent at a concentration of 5-10 mg/mL. Deposit a thin film of the semiconductor onto the substrate using spin coating.

  • Annealing: Anneal the semiconductor film at an optimized temperature (typically 80-150 °C) to improve crystallinity and film morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the semiconductor layer through a shadow mask using thermal evaporation.

  • Device Characterization: Characterize the electrical performance of the OFET using a probe station and a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in air).

Visualizations

Logical Workflow for Materials Science Application

materials_science_workflow cluster_synthesis Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Performance Evaluation start This compound (Building Block) synthesis Synthesis of Functional Material start->synthesis Functionalization purification Purification synthesis->purification characterization Structural & Property Characterization (NMR, MS, UV-Vis, CV) purification->characterization thin_film Thin Film Deposition (e.g., Spin Coating) characterization->thin_film Material Validation device_assembly Device Assembly (e.g., Electrode Deposition) thin_film->device_assembly testing Device Testing (e.g., OFET, OLED, OSC) device_assembly->testing analysis Data Analysis & Optimization testing->analysis analysis->synthesis Feedback Loop synthetic_pathway reactant1 2-Halogenated Aniline Derivative intermediate1 2-Aminothiophenol Derivative reactant1->intermediate1 + Reactant 2 reactant2 Thiolating Agent (e.g., NaSH) intermediate2 Substituted Benzo[b]thiophene intermediate1->intermediate2 + Reactant 3 (Cyclization) reactant3 Cyclization Partner (e.g., α-haloketone) product This compound intermediate2->product Cyanation reactant4 Cyanation Reagent (e.g., CuCN)

References

Application Notes and Protocols for the Suzuki Coupling of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Benzo[b]thiophene derivatives, in particular, are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.

This document provides a detailed experimental procedure for the Suzuki coupling of a halogenated Benzo[b]thiophene-7-carbonitrile with various arylboronic acids. The presence of the electron-withdrawing nitrile group at the 7-position can influence the reactivity of the C-X (halide) bond, necessitating carefully optimized reaction conditions. These application notes offer a representative protocol, expected outcomes, and a general workflow for this specific transformation, aimed at professionals in research and drug development.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-benzo[b]thiophene-7-carbonitrile, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired 7-aryl-benzo[b]thiophene-7-carbonitrile and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section details a general procedure for the Suzuki-Miyaura coupling of a 7-halo-benzo[b]thiophene-7-carbonitrile with an arylboronic acid. The specific halide (bromide or iodide) on the benzo[b]thiophene will affect reactivity, with iodides generally being more reactive than bromides.

Materials
  • 7-Bromo-benzo[b]thiophene-7-carbonitrile or 7-Iodo-benzo[b]thiophene-7-carbonitrile

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, THF/Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Oil bath or heating mantle with temperature control

  • Inert gas line (Schlenk line)

  • Syringes and needles

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Flash chromatography system

Reaction Setup
  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add 7-halo-benzo[b]thiophene-7-carbonitrile (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).

  • In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃ or SPhos, 4-10 mol%) if they are not used as a pre-formed complex.

  • Add the catalyst/ligand mixture to the main reaction flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to ensure proper stirring (e.g., 5-10 mL for a 1 mmol scale reaction).

  • Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of inert gas through the solvent for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous degassing.

Reaction and Monitoring
  • Place the sealed reaction vessel in a preheated oil bath set to the desired temperature (typically between 80 °C and 110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-benzo[b]thiophene-7-carbonitrile product.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Suzuki coupling of a 7-halo-benzo[b]thiophene-7-carbonitrile with various arylboronic acids. Note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)Toluene/H₂O1001885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O902480-90
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (3)THF/H₂O801675-85
43-Thienylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)1,4-Dioxane/H₂O1002070-80

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_steps cluster_reagents cluster_product A Pd(0)L_n (Active Catalyst) C Ar-Pd(II)L_n-X (Palladacycle) A->C B Oxidative Addition E Ar-Pd(II)L_n-Ar' C->E D Transmetalation E->A F Reductive Elimination J Ar-Ar' (Product) F->J G Ar-X (this compound) G->B H Ar'-B(OH)2 (Arylboronic Acid) H->D I Base I->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add 7-halo-benzo[b]thiophene-7-carbonitrile,  arylboronic acid, and base to flask. - Add catalyst/ligand. - Add degassed solvent. start->setup degas Degas Reaction Mixture (Inert Gas Bubbling or Freeze-Pump-Thaw) setup->degas react Heat and Stir Reaction Mixture (e.g., 80-110 °C, 12-24 h) degas->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Workup: - Cool to room temperature. - Dilute with ethyl acetate and water. - Separate layers and extract aqueous phase. monitor->workup Reaction Complete dry Dry Combined Organic Layers (e.g., Na₂SO₄) and Concentrate workup->dry purify Purify Crude Product (Flash Column Chromatography) dry->purify product Isolated Pure Product (7-Aryl-benzo[b]thiophene-7-carbonitrile) purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Benzo[b]thiophene-7-carbonitrile as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific experimental data on the application of Benzo[b]thiophene-7-carbonitrile as a fluorescent probe. The following application notes and protocols are based on the known fluorescent properties of the broader benzo[b]thiophene scaffold and its derivatives. The quantitative data and experimental details provided are illustrative and should be adapted based on experimental validation for this compound.

Introduction

Benzo[b]thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science due to their diverse biological activities and interesting photophysical properties. The rigid, planar structure of the benzo[b]thiophene core, combined with its electron-rich nature, provides a versatile platform for the design of fluorescent probes. The introduction of a carbonitrile group at the 7-position is anticipated to modulate the electronic and photophysical properties of the benzo[b]thiophene scaffold, potentially leading to a useful fluorescent probe for various analytes.

While direct applications of this compound as a fluorescent probe are not yet documented, its structural similarity to other fluorescent benzo[b]thiophene derivatives suggests potential utility in areas such as:

  • Sensing of metal ions: The nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring could act as coordination sites for metal ions, leading to changes in fluorescence upon binding.

  • Detection of biomolecules: Derivatives of this compound could be functionalized to selectively interact with specific biomolecules, such as sugars or amino acids, resulting in a fluorescent response.[1]

  • Cellular imaging: The lipophilic nature of the benzo[b]thiophene core may facilitate cell membrane permeability, making it a candidate for intracellular imaging applications.

  • Drug development: As many benzo[b]thiophene derivatives exhibit biological activity, a fluorescently labeled version could be a valuable tool for studying drug-target interactions and cellular uptake.[2][3]

Photophysical Properties (Hypothetical)

The following table summarizes the predicted photophysical properties of this compound based on the characteristics of related benzo[b]thiophene compounds. These values require experimental verification.

PropertyPredicted ValueNotes
Excitation Wavelength (λex) 320 - 360 nmBased on the UV absorption of the benzo[b]thiophene core. The exact wavelength will be influenced by the solvent and any molecular interactions.
Emission Wavelength (λem) 400 - 480 nmA blue to cyan fluorescence is expected. The Stokes shift (difference between λex and λem) is anticipated to be significant, which is advantageous for reducing self-quenching and background noise.
Quantum Yield (ΦF) 0.1 - 0.5The quantum yield is highly dependent on the solvent environment and the presence of quenchers. Substitution with the nitrile group may influence the rigidity and affect the quantum yield.
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹Typical for aromatic heterocyclic compounds.

Application Notes

General Considerations for Use as a Fluorescent Probe
  • Solvent Selection: The fluorescence properties of benzo[b]thiophene derivatives can be sensitive to solvent polarity. It is recommended to test a range of solvents (e.g., ethanol, acetonitrile, DMSO, and aqueous buffers) to optimize the fluorescence signal for a specific application.

  • pH Sensitivity: The protonation state of the nitrile group or potential interactions with other functional groups could lead to pH-dependent fluorescence. The effect of pH on the fluorescence intensity and emission wavelength should be characterized.

  • Analyte Specificity: To be a useful probe, this compound must exhibit a selective response to the target analyte. Specificity should be tested against a panel of potentially interfering species.

  • Photostability: The stability of the probe under illumination should be assessed to ensure reliable and reproducible measurements, especially for applications requiring long exposure times, such as fluorescence microscopy.

Experimental Protocols

The following are generalized protocols for the synthesis and application of a benzo[b]thiophene-based fluorescent probe. These should be adapted and optimized for this compound.

Protocol 1: General Synthesis of a Substituted Benzo[b]thiophene Derivative

This protocol outlines a general method for synthesizing a substituted benzo[b]thiophene, which could be adapted for the synthesis of this compound or its derivatives.

Materials:

  • Appropriately substituted 2-bromobenzaldehyde or 2-bromobenzonitrile

  • Substituted acetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Sodium sulfide (Na₂S) or a suitable sulfur source

Procedure:

  • Sonogashira Coupling: To a solution of the 2-bromobenzaldehyde/nitrile and the substituted acetylene in the anhydrous solvent, add the palladium catalyst, CuI, and the base under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyne intermediate by column chromatography.

  • Cyclization: Dissolve the purified alkyne in a suitable solvent (e.g., DMF) and add sodium sulfide.

  • Heat the reaction mixture to promote the intramolecular cyclization to form the benzo[b]thiophene ring.

  • After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final benzo[b]thiophene derivative by column chromatography or recrystallization.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

G cluster_synthesis Synthesis Workflow start Starting Materials (2-Bromobenzonitrile, Acetylene) sonogashira Sonogashira Coupling (Pd catalyst, CuI, Base) start->sonogashira alkyne Alkyne Intermediate sonogashira->alkyne cyclization Cyclization (Na2S, DMF) alkyne->cyclization product This compound cyclization->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

General synthesis workflow for a benzo[b]thiophene derivative.
Protocol 2: Evaluation of a Fluorescent Probe for Metal Ion Sensing

This protocol describes a general method to screen a new fluorescent compound for its ability to detect metal ions.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or acetonitrile).

  • Aqueous solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) at a known concentration (e.g., 10 mM).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes or a 96-well plate, add the buffer solution.

  • Add a small aliquot of the this compound stock solution to each well to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

  • To each well (except for a blank control), add a specific metal ion solution to a final concentration of several equivalents relative to the probe (e.g., 10-100 µM).

  • Incubate the plate at room temperature for a short period (e.g., 5-15 minutes) to allow for any binding to occur.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite the samples at the predetermined λex of the probe.

    • Measure the fluorescence intensity at the emission maximum (λem).

  • Data Analysis:

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to the intensity of the probe alone (blank).

    • A significant increase ("turn-on") or decrease ("turn-off") in fluorescence in the presence of a specific metal ion indicates a sensing event.

    • Plot the fluorescence intensity or the change in fluorescence (F/F₀) against the different metal ions to visualize selectivity.

G cluster_sensing Metal Ion Sensing Workflow probe Probe Solution (this compound) mixing Mixing and Incubation probe->mixing metal_ions Panel of Metal Ions metal_ions->mixing measurement Fluorescence Measurement (Spectrofluorometer) mixing->measurement analysis Data Analysis (Selectivity Profile) measurement->analysis G cluster_pathway Turn-On Fluorescent Probe Mechanism Probe_Off Probe (Low Fluorescence) Binding Binding Event Probe_Off->Binding Analyte Analyte Analyte->Binding Probe_On Probe-Analyte Complex (High Fluorescence) Binding->Probe_On Signal Fluorescent Signal Detected Probe_On->Signal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzo[b]thiophene-7-carbonitrile. The focus is on improving reaction yield and addressing common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common route of palladium-catalyzed cyanation of a 7-halo-benzo[b]thiophene precursor.

Problem Potential Cause Recommended Solutions
Low or No Product Yield 1. Catalyst Inactivity/Decomposition: The palladium catalyst can be poisoned by excess cyanide ions, leading to the formation of inactive palladium-cyanide complexes.[1][2] The catalyst may also be sensitive to air or moisture.- Use a pre-catalyst that is air- and moisture-stable.- Employ ligands that protect the palladium center, such as bulky phosphine ligands.- Consider using a less soluble or slow-releasing cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide.[2]- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing.- Monitor the reaction progress using TLC or HPLC. If starting material remains, consider extending the reaction time.- Gradually increase the reaction temperature, but be mindful of potential side reactions or decomposition.- Ensure efficient stirring, especially for heterogeneous mixtures.
3. Poor Quality Starting Material: The 7-halo-benzo[b]thiophene precursor may contain impurities that interfere with the catalyst.- Purify the starting material before use, for example, by recrystallization or column chromatography.
Formation of Side Products 1. Hydrolysis of the Nitrile: Presence of water in the reaction mixture can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid.- Use anhydrous solvents and reagents and maintain an inert atmosphere.- During work-up, minimize contact with acidic or basic aqueous solutions for extended periods.
2. Hydrodehalogenation: The halogen on the starting material is replaced by a hydrogen atom, leading to the formation of benzo[b]thiophene.- This can be a competing pathway in palladium-catalyzed reactions. Optimizing the ligand and reaction conditions can help to favor the desired cyanation pathway.
3. Homocoupling of Starting Material: The 7-halo-benzo[b]thiophene may couple with itself to form a bi-benzothiophene byproduct.- Adjusting the catalyst-to-ligand ratio and reaction temperature can sometimes minimize this side reaction.
Difficulty in Product Purification 1. Co-elution with Starting Material or Impurities: The product may have a similar polarity to the starting material or byproducts, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system to purify the product.
2. Product is an Oil or Low-Melting Solid: This can make isolation and handling difficult.- If direct crystallization is challenging, consider converting the product to a crystalline derivative for purification, followed by regeneration of the nitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the palladium-catalyzed cyanation of a 7-halo-benzo[b]thiophene, such as 7-bromo- or 7-chlorobenzo[b]thiophene. This cross-coupling reaction offers good functional group tolerance and generally provides high yields.[2]

Q2: Which halogen is a better starting material: 7-bromo- or 7-chlorobenzo[b]thiophene?

A2: Generally, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions.[3] Therefore, 7-bromobenzo[b]thiophene would be expected to undergo cyanation more readily and under milder conditions than 7-chlorobenzo[b]thiophene. However, the choice may also depend on the availability and cost of the starting material.

Q3: What are the key parameters to control for a successful palladium-catalyzed cyanation?

A3: The key parameters to control are:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for catalytic activity and stability.

  • Cyanide Source: Different cyanide sources (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]) have varying reactivity and toxicity profiles.[2]

  • Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are commonly used.

  • Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the catalyst, starting materials, or product.

  • Inert Atmosphere: Strict exclusion of air and moisture is essential to prevent catalyst deactivation and side reactions.

Q4: Are there any non-toxic alternatives to traditional cyanide reagents?

A4: Yes, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and safer alternative to simple alkali metal cyanides or zinc cyanide.[2] It is a stable solid and requires specific conditions to release the cyanide in situ for the reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows you to track the consumption of the starting material and the formation of the product over time.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 7-Bromobenzo[b]thiophene with Zinc Cyanide

This protocol is a representative procedure based on established methods for palladium-catalyzed cyanation of aryl bromides.

Materials:

  • 7-Bromobenzo[b]thiophene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-bromobenzo[b]thiophene (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at a temperature between 80-120 °C. The optimal temperature should be determined experimentally.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Carefully quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) in a well-ventilated fume hood.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation of Aryl Halides.

Catalyst SystemCyanide SourceSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂DMF80-12080-95General Protocol
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]DMAc12075-90[2]
Pd/C / dppfZn(CN)₂DMAC110up to 98[4]

Note: Yields are for general aryl halides and may vary for 7-halobenzo[b]thiophene.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cyanation cluster_workup Work-up & Purification cluster_product Final Product start_material 7-Halo-benzo[b]thiophene (e.g., 7-Bromo) reaction Reaction Vessel - Pd Catalyst - Ligand - Cyanide Source - Anhydrous Solvent - Inert Atmosphere start_material->reaction Add Reagents workup Quenching Extraction Washing reaction->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_materials Verify Starting Material Quality start->check_materials catalyst_inactive Catalyst Inactive/Poisoned? check_catalyst->catalyst_inactive conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal material_impure Impure Starting Material? check_materials->material_impure catalyst_inactive->check_conditions No solution_catalyst Use fresh catalyst/ligand Ensure inert atmosphere Use slow-release cyanide source catalyst_inactive->solution_catalyst Yes conditions_suboptimal->check_materials No solution_conditions Increase reaction time/temperature Improve stirring conditions_suboptimal->solution_conditions Yes solution_material Purify starting material material_impure->solution_material Yes

Caption: A logical guide for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of Crude Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Benzo[b]thiophene-7-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: My crude this compound sample is a dark, oily residue. How should I proceed with purification?

Answer: An oily or dark-colored crude product often indicates the presence of polymeric materials or colored impurities. Before attempting column chromatography or recrystallization, it is advisable to perform a preliminary purification step. This can involve dissolving the crude product in a suitable solvent like dichloromethane or ethyl acetate and treating it with activated charcoal to adsorb colored impurities.[1] Subsequent filtration and solvent evaporation should yield a cleaner, solid product that is more amenable to further purification.

Question: During column chromatography, my desired compound is co-eluting with an impurity. What steps can I take to improve separation?

Answer: Co-elution of impurities is a common challenge in column chromatography. To improve separation, you can try the following:

  • Optimize the Solvent System: A slight adjustment to the polarity of the mobile phase can significantly enhance separation. If you are using a hexane/ethyl acetate system, try decreasing the proportion of ethyl acetate to increase the retention time of your compounds on the column.[1]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help resolve closely eluting compounds.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina can be a good alternative to silica gel for the purification of some benzothiophene derivatives.[2]

Question: I am unable to induce crystallization of my this compound from the chosen solvent system. What should I do?

Answer: Difficulty in inducing crystallization can be due to several factors, including the presence of impurities or the choice of an inappropriate solvent. Here are some troubleshooting steps:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single crystal to the supersaturated solution to act as a seed for crystallization.

  • Solvent System Modification: If the compound is too soluble, you can try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.[1]

  • Slow Evaporation: Allow the solvent to evaporate slowly from an open container. This gradual increase in concentration can promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

What are the most common impurities in a crude sample of this compound?

While specific impurities will depend on the synthetic route, common byproducts in the synthesis of benzothiophene derivatives can include starting materials, reagents, and isomers formed during cyclization or functional group introduction.[1][3] For instance, if the synthesis involves a Friedel-Crafts type reaction, isomers with substitution at other positions on the benzothiophene ring may be present.[1]

Which purification technique is generally more effective for this compound: column chromatography or recrystallization?

Both column chromatography and recrystallization are effective methods for purifying benzothiophene derivatives.[1]

  • Column chromatography is particularly useful for separating a complex mixture of impurities with varying polarities, including isomeric byproducts.[1]

  • Recrystallization is an excellent technique for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent system is identified.[1]

The choice between the two often depends on the impurity profile of the crude product and the desired final purity.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of benzothiophene derivatives, which can be adapted for this compound.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel[1][2]-
Mobile Phase Hexane/Ethyl Acetate (gradient)[1]Ethanol/Water[1], Ethyl Acetate/Heptane[3], Methanol/Ethyl Acetate[4]
Typical Purity >98%[1]>99% (if impurities are minor)[1]
Expected Yield Variable, depends on impurity loadHigh, but can be lower if multiple recrystallizations are needed
Key Advantage Excellent for separating isomers and multiple impurities.[1]Simple, fast, and can yield highly crystalline material.[1]
Key Disadvantage Can be time-consuming and requires larger volumes of solvent.[1]Not effective for removing impurities with similar solubility to the product.[1]

Experimental Protocols

Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[1][2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane). Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel to the top of the column.[2]

  • Elution and Fraction Collection: Begin eluting with the least polar solvent system determined from your TLC analysis. Collect fractions and monitor the elution of your compound by TLC. Gradually increase the polarity of the eluent as needed to elute the product.[1]

  • Isolation: Combine the pure fractions containing your product. Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Recrystallization Protocol
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Add a co-solvent (e.g., water) dropwise until the solution becomes cloudy. If cloudiness persists upon heating, add a few more drops of the hot primary solvent until it becomes clear again. This indicates a good solvent pair for recrystallization.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot primary solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add the hot co-solvent dropwise to the hot solution until you reach the point of saturation (slight cloudiness). Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture. Dry the crystals in a vacuum oven or desiccator.[1]

Experimental Workflow

Purification_Workflow Crude Crude this compound Charcoal Activated Charcoal Treatment (Optional) Crude->Charcoal Pre_Purified Pre-Purified Product Crude->Pre_Purified If product is solid Filtration1 Filtration Charcoal->Filtration1 Solvent_Evap1 Solvent Evaporation Filtration1->Solvent_Evap1 Solvent_Evap1->Pre_Purified Column_Chrom Column Chromatography Pre_Purified->Column_Chrom Recrystallization Recrystallization Pre_Purified->Recrystallization Pure_Fractions Combine Pure Fractions Column_Chrom->Pure_Fractions Filtration2 Vacuum Filtration Recrystallization->Filtration2 Solvent_Evap2 Solvent Evaporation Pure_Fractions->Solvent_Evap2 Pure_Product Pure this compound Solvent_Evap2->Pure_Product Drying Drying Filtration2->Drying Drying->Pure_Product

Caption: A generalized workflow for the purification of crude this compound.

References

common side reactions in the synthesis of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Benzo[b]thiophene-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary retrosynthetic approaches are commonly considered for the synthesis of this compound. The first involves the construction of the benzo[b]thiophene core followed by the introduction of the nitrile group at the 7-position. This is typically achieved through:

  • Palladium-catalyzed cyanation of 7-halobenzo[b]thiophene: This method involves the reaction of a 7-bromo or 7-chlorobenzo[b]thiophene with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst.

  • Sandmeyer reaction of 7-aminobenzo[b]thiophene: This classic transformation involves the diazotization of 7-aminobenzo[b]thiophene followed by treatment with a cyanide salt, typically copper(I) cyanide.

The second approach involves the cyclization of a benzene precursor that already contains a cyano group at the meta-position relative to the sulfur-containing substituent that will form the thiophene ring.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most prevalent side reactions are dependent on the chosen synthetic route.

  • In the palladium-catalyzed cyanation of 7-halobenzo[b]thiophenes , potential side reactions include hydrodehalogenation (replacement of the halogen with hydrogen) and the formation of palladium-ligand complexes that can complicate purification.

  • In the Sandmeyer reaction , the primary side product is often the corresponding 7-hydroxybenzo[b]thiophene (phenol), formed from the reaction of the diazonium salt with water.[1] Other potential byproducts include biaryl compounds from the coupling of two benzo[b]thiophene radicals.[1]

Q3: How can I minimize the formation of the 7-hydroxy byproduct in the Sandmeyer reaction?

A3: Minimizing the formation of 7-hydroxybenzo[b]thiophene is crucial for achieving a good yield of the desired nitrile. Key strategies include:

  • Strict temperature control: The diazotization step should be carried out at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[1]

  • Anhydrous conditions: The presence of water can promote the formation of the phenol byproduct.[1] Using anhydrous solvents and reagents is recommended.

  • Slow addition of reagents: Slow, controlled addition of the sodium nitrite solution during diazotization and the subsequent addition of the diazonium salt solution to the cyanide reagent can help to control the reaction temperature and minimize side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no conversion of 7-bromobenzo[b]thiophene to the nitrile (Palladium-catalyzed cyanation) 1. Inactive palladium catalyst. 2. Impure starting materials or solvents. 3. Incorrect reaction temperature.1. Use a fresh batch of palladium catalyst and ensure proper handling to avoid deactivation. 2. Purify the 7-bromobenzo[b]thiophene and use anhydrous, degassed solvents. 3. Optimize the reaction temperature; typically, these reactions require heating.
Significant formation of 7-hydroxybenzo[b]thiophene (Sandmeyer reaction) 1. Decomposition of the diazonium salt due to elevated temperature. 2. Presence of excess water in the reaction mixture.1. Maintain a temperature of 0-5 °C during the entire diazotization process. 2. Use anhydrous solvents and freshly prepared reagents.
Formation of a dark, tarry substance in the reaction mixture (Sandmeyer reaction) 1. Uncontrolled decomposition of the diazonium salt. 2. Side reactions due to impurities in the starting amine.1. Ensure strict temperature control and slow addition of reagents. 2. Purify the 7-aminobenzo[b]thiophene before use.
Difficulty in purifying the final product 1. Presence of closely related byproducts. 2. Residual catalyst or ligands.1. Utilize column chromatography with a carefully selected eluent system for separation. 2. Perform an appropriate work-up to remove the catalyst. For palladium-catalyzed reactions, washing with a solution of a suitable ligand can sometimes help remove residual metal.

Experimental Protocols

Method 1: Palladium-Catalyzed Cyanation of 7-Bromobenzo[b]thiophene

This protocol is a general representation and may require optimization for specific substrates and scales.

  • Step 1: Synthesis of 7-Bromobenzo[b]thiophene (Illustrative) A common route to substituted benzo[b]thiophenes involves the reaction of a corresponding substituted 2-halobenzaldehyde with a sulfur source. For 7-bromobenzo[b]thiophene, one could envision starting from 2,3-dibromobenzaldehyde and reacting it with a suitable sulfur nucleophile to construct the thiophene ring.

  • Step 2: Cyanation of 7-Bromobenzo[b]thiophene

    • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 7-bromobenzo[b]thiophene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like anhydrous N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: Sandmeyer Reaction of 7-Aminobenzo[b]thiophene

This protocol is a general representation and requires careful handling of diazonium salts, which can be explosive when isolated.

  • Step 1: Synthesis of 7-Aminobenzo[b]thiophene (Illustrative) 7-Aminobenzo[b]thiophene can be prepared by the reduction of 7-nitrobenzo[b]thiophene, which in turn can be synthesized by the nitration of benzo[b]thiophene.

  • Step 2: Sandmeyer Reaction

    • Diazotization:

      • Dissolve 7-aminobenzo[b]thiophene (1.0 eq) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water at 0-5 °C.

      • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5 °C.

      • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

    • Cyanation:

      • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., water or a buffered solution).

      • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

      • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Work-up and Purification:

      • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

      • Extract the product with an organic solvent.

      • Wash the organic layer, dry it, and concentrate it.

      • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways cluster_route1 Route 1: Palladium-Catalyzed Cyanation cluster_route2 Route 2: Sandmeyer Reaction 7-Bromobenzo[b]thiophene 7-Bromobenzo[b]thiophene Benzo[b]thiophene-7-carbonitrile_R1 This compound 7-Bromobenzo[b]thiophene->Benzo[b]thiophene-7-carbonitrile_R1 Pd Catalyst, Zn(CN)2 Hydrodehalogenation_Product Benzo[b]thiophene (Side Product) 7-Bromobenzo[b]thiophene->Hydrodehalogenation_Product Side Reaction 7-Aminobenzo[b]thiophene 7-Aminobenzo[b]thiophene Diazonium_Salt 7-Benzo[b]thiophenyl diazonium salt 7-Aminobenzo[b]thiophene->Diazonium_Salt NaNO2, H+ Benzo[b]thiophene-7-carbonitrile_R2 This compound Diazonium_Salt->Benzo[b]thiophene-7-carbonitrile_R2 CuCN Phenol_Byproduct 7-Hydroxybenzo[b]thiophene (Side Product) Diazonium_Salt->Phenol_Byproduct H2O (Side Reaction)

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield of This compound Start->Low_Yield Route_Decision Which Synthetic Route? Low_Yield->Route_Decision Check_Catalyst Check Catalyst Activity and Purity of Reagents Route_Decision->Check_Catalyst Pd-Catalyzed Control_Temp Strict Temperature Control (0-5 °C) Route_Decision->Control_Temp Sandmeyer Purification_Check Review Purification Technique Check_Catalyst->Purification_Check Anhydrous_Cond Ensure Anhydrous Conditions Control_Temp->Anhydrous_Cond Anhydrous_Cond->Purification_Check End_Success Improved Yield Purification_Check->End_Success Issue Resolved End_Failure Further Optimization Needed Purification_Check->End_Failure Issue Persists

Caption: Troubleshooting workflow for low yield.

References

overcoming poor regioselectivity in Friedel-Crafts acylation of benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the regioselective acylation of benzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 2-acyl and 3-acyl benzo[b]thiophene products in my Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation of benzo[b]thiophene often yields a mixture of C2 and C3 isomers due to the comparable reactivity of these two positions towards electrophilic attack. The thiophene ring's inherent electronic properties favor substitution at the C2 position due to better stabilization of the cationic intermediate. However, the specific reaction conditions, including the Lewis acid, solvent, temperature, and the nature of the acylating agent, can influence the regioselectivity, often leading to poor control and product mixtures.[1][2][3]

Q2: What are the main drawbacks of using traditional Lewis acids like aluminum chloride (AlCl₃) for the acylation of benzo[b]thiophene?

A2: While classic, the use of strong Lewis acids like AlCl₃ in Friedel-Crafts acylation presents several challenges.[1][4] These include:

  • Poor Regioselectivity: Often results in a mixture of 2- and 3-acylated products.[1]

  • Harsh Reaction Conditions: Requires stoichiometric or excess amounts of the Lewis acid, which can be moisture-sensitive and difficult to handle.

  • Environmental Concerns: The reaction generates acidic waste and often utilizes chlorinated solvents, which are environmentally harmful.[4]

  • Limited Functional Group Tolerance: The strong Lewis acid can react with other functional groups present on the substrate or acylating agent, leading to side reactions and lower yields.[1]

Q3: Are there alternative, more selective methods for acylating benzo[b]thiophene?

A3: Yes, several modern methods offer improved regioselectivity and milder reaction conditions compared to traditional Friedel-Crafts acylation. These include:

  • Transition-Metal-Catalyzed C-H Activation: Palladium-catalyzed reactions, for instance, can achieve highly selective C2-functionalization of benzo[b]thiophene derivatives.[5][6][7]

  • Metal-Free Acylation: A notable example is the use of trifluoroacetic anhydride in combination with phosphoric acid, which promotes acylation with a preference for the C3 position under solvent-free conditions.[4][8]

  • Substrate Modification: Converting the sulfur atom of benzo[b]thiophene to a sulfoxide or sulfone alters the electronic properties of the ring, enabling regioselective functionalization at positions that are otherwise difficult to access, such as C3 or C4.[9][10]

Q4: How can I achieve selective acylation at the C3 position of benzo[b]thiophene?

A4: Achieving C3 selectivity can be challenging due to the electronic preference for C2 substitution. However, specific strategies can favor C3 acylation:

  • Interrupted Pummerer Reaction: This metal-free method utilizes a benzo[b]thiophene S-oxide precursor to achieve highly regioselective C3-arylation and -alkylation.[10]

  • Trifluoroacetic Anhydride/Phosphoric Acid System: This metal-free acylation method has been shown to favor the formation of 3-acyl benzothiophenes.[4]

  • Directing Groups: While not always ideal due to the need for additional synthetic steps, the installation of a directing group can steer the acylation to the desired position.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C2 and C3 isomers)

Troubleshooting Workflow

start Poor Regioselectivity Observed method Current Method: Traditional Friedel-Crafts? start->method change_lewis_acid Screen Lewis Acids (e.g., SnCl4, TiCl4, ZnCl2) method->change_lewis_acid Yes alternative_methods Consider Alternative Methods method->alternative_methods Yes change_solvent Vary Solvent Polarity (e.g., CS2, nitrobenzene, DCE) change_lewis_acid->change_solvent lower_temp Lower Reaction Temperature change_solvent->lower_temp lower_temp->alternative_methods No Improvement outcome Improved Regioselectivity lower_temp->outcome Improvement metal_free Metal-Free Acylation (TFAA/H3PO4 for C3) alternative_methods->metal_free pd_catalyzed Pd-Catalyzed C-H Activation (for C2) alternative_methods->pd_catalyzed substrate_mod Substrate Modification (e.g., S-oxidation for C3/C4) alternative_methods->substrate_mod metal_free->outcome pd_catalyzed->outcome substrate_mod->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Corrective Actions:

  • Modify Friedel-Crafts Conditions:

    • Lewis Acid: The choice of Lewis acid can influence the C2/C3 ratio. Experiment with milder Lewis acids such as SnCl₄, TiCl₄, or ZnCl₂.

    • Solvent: The solvent can affect the reactivity of the electrophile. Screen solvents with different polarities, such as carbon disulfide, nitrobenzene, or 1,2-dichloroethane.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Switch to a More Selective Method:

    • For C3-Acylation: Employ the metal-free method using trifluoroacetic anhydride and phosphoric acid.[4]

    • For C2-Functionalization: Consider palladium-catalyzed C-H activation/arylation, particularly if working with benzo[b]thiophene 1,1-dioxides.[5][6]

    • For C3-Alkylation/Arylation: Utilize the interrupted Pummerer reaction with a benzo[b]thiophene S-oxide precursor for excellent C3 selectivity.[10]

Issue 2: Low Yield in Acylation Reaction

Troubleshooting Workflow

start Low Yield Observed reagents Verify Reagent Purity (Substrate, Acylating Agent, Lewis Acid) start->reagents stoichiometry Optimize Stoichiometry (Excess of one reactant?) reagents->stoichiometry conditions Adjust Reaction Conditions stoichiometry->conditions temp Optimize Temperature conditions->temp time Vary Reaction Time conditions->time workup Review Workup Procedure (Quenching, Extraction) temp->workup No Improvement outcome Improved Yield temp->outcome Improvement time->workup No Improvement time->outcome Improvement purification Optimize Purification (Chromatography, Recrystallization) workup->purification purification->start No Improvement, Re-evaluate purification->outcome Improvement

Caption: Systematic workflow for troubleshooting low yields.

Corrective Actions:

  • Check Reagents: Ensure the purity of the benzo[b]thiophene starting material, the acylating agent (e.g., acyl chloride or anhydride), and the Lewis acid. Moisture can deactivate the catalyst.

  • Optimize Stoichiometry: While stoichiometric amounts can be effective, using a slight excess of the acylating agent may be beneficial. In traditional Friedel-Crafts reactions, a molar excess of the Lewis acid is often required.[12]

  • Adjust Reaction Conditions:

    • Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion. Experiment with a range of temperatures.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Review Workup and Purification: Ensure that the workup procedure effectively quenches the reaction and removes the catalyst without degrading the product. Optimize the purification method (e.g., column chromatography solvent system or recrystallization solvent) to minimize product loss.

Data Presentation

Table 1: Comparison of Methods for the Acylation and Arylation of Benzo[b]thiophene Derivatives

MethodPosition of FunctionalizationCatalyst/ReagentTypical YieldsKey AdvantagesKey Disadvantages
Traditional Friedel-Crafts Acylation C2 and C3 mixtureAlCl₃, SnCl₄, etc.VariableWell-established, readily available reagentsPoor regioselectivity, harsh conditions, environmental concerns.[1][4]
Metal-Free Acylation Predominantly C3Trifluoroacetic anhydride / Phosphoric acidGoodEnvironmentally benign, solvent-free, good C3 selectivity.[4][8]May not be suitable for all substrates.
Pd-Catalyzed C2-Arylation C2Pd(OAc)₂, Cu(OAc)₂, PyridineModerate to GoodHigh C2 selectivity, broad substrate scope.[5][6]Requires a pre-oxidized substrate (1,1-dioxide), use of a transition metal.
Interrupted Pummerer Reaction (Arylation) C3Benzothiophene S-oxide, TFAA, PhenolGoodComplete C3 regioselectivity, metal-free, mild conditions.[10]Requires pre-synthesis of the S-oxide.
Room-Temperature β-Arylation C3Pd₂(dba)₃·CHCl₃, Ag₂CO₃, HFIPHighMild conditions (room temp), high C3 selectivity, no directing group.[13]Requires a specific palladium catalyst and silver salt.

Experimental Protocols

Protocol 1: Metal-Free C3-Acylation of Benzo[b]thiophene

This protocol is adapted from the work on trifluoroacetic anhydride/phosphoric acid-mediated acylation.[4]

  • Reagent Preparation: In a clean, dry round-bottom flask, add the desired carboxylic acid (1.0 mmol).

  • Reaction Setup: Cool the flask in an ice bath and slowly add trifluoroacetic anhydride (1.5 mmol). Stir the mixture for 10-15 minutes to allow for the in-situ formation of the mixed anhydride.

  • Addition of Substrate and Catalyst: To the reaction mixture, add benzo[b]thiophene (1.0 mmol) followed by a catalytic amount of phosphoric acid (85%, ~0.1 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the mixture by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 3-acyl benzo[b]thiophene.

Protocol 2: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide

This protocol is based on the oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[6]

  • Reaction Setup: To a dry Schlenk tube, add benzo[b]thiophene 1,1-dioxide (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.1 mmol), Cu(OAc)₂ (2.0 mmol), and pyridine (3.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add the reaction solvent (e.g., 1,4-dioxane or DMSO) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 20 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the C2-arylated product.

Visualizations

Reaction Pathway: Electrophilic Acylation of Benzo[b]thiophene

cluster_c2 C2 Attack cluster_c3 C3 Attack c2_intermediate Carbocation Intermediate (More Resonance Structures, More Stable) c2_product 2-Acylbenzo[b]thiophene c2_intermediate->c2_product Deprotonation c3_intermediate Carbocation Intermediate (Fewer Resonance Structures, Less Stable) c3_product 3-Acylbenzo[b]thiophene c3_intermediate->c3_product Deprotonation start Benzo[b]thiophene + Acylium Ion (RCO+) start->c2_intermediate Path A start->c3_intermediate Path B

Caption: Intermediates in the electrophilic acylation of benzo[b]thiophene.

Catalytic Cycle: Pd-Catalyzed C-H Arylation

pd2 Pd(II) Catalyst im1 Cyclopalladated Intermediate pd2->im1 C-H Activation of Benzo[b]thiophene 1,1-dioxide pd0 Pd(0) pd0->pd2 Re-oxidation (e.g., by Cu(OAc)2) im2 Transmetalation Intermediate im1->im2 Transmetalation with Ar-B(OH)2 product C2-Arylated Product im2->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle for Pd-catalyzed C2-arylation.

References

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-7-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the nitrile group of this compound?

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities. The three most common derivatization strategies are:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid (Benzo[b]thiophene-7-carboxylic acid). This is typically achieved under acidic or basic conditions.[1][2][3]

  • Reduction: Transformation of the nitrile to a primary amine (7-(aminomethyl)benzo[b]thiophene). This is commonly performed using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4][5][6]

  • Cycloaddition: Although less common for simple derivatization, the benzothiophene ring system can participate in cycloaddition reactions, particularly when the sulfur atom is oxidized.[7][8]

Q2: I am having trouble hydrolyzing this compound to the corresponding carboxylic acid. What are some common issues and how can I troubleshoot them?

Hydrolysis of aryl nitriles can sometimes be challenging due to their stability. Common issues include incomplete reaction, low yield, or decomposition of the starting material. Here are some troubleshooting tips:

  • Incomplete Reaction: If the reaction is not going to completion, consider increasing the reaction temperature and/or reaction time. Both acidic and basic hydrolysis of nitriles often require heating under reflux for several hours.[1][2][3][9] You can also try using a stronger acid or base.

  • Low Yield: Low yields can be due to incomplete reaction or product loss during workup. Ensure the pH is adjusted correctly during the workup to precipitate the carboxylic acid effectively. For basic hydrolysis, the product will be in the form of a carboxylate salt; acidification is necessary to obtain the free carboxylic acid.[2][3]

  • Decomposition: Benzo[b]thiophene derivatives can be sensitive to harsh reaction conditions. If you observe decomposition, try using milder conditions. For example, instead of strong acid, you could try a milder acidic condition or a two-step procedure involving the formation of an intermediate amide followed by its hydrolysis.

Q3: My reduction of this compound to the amine is giving me a mixture of products. How can I improve the selectivity?

The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts, especially during catalytic hydrogenation.[5] Here's how to improve the selectivity for the primary amine:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is generally very effective in converting nitriles to primary amines with high selectivity.[4][5][6] Borane complexes (e.g., BH₃-THF or BH₃-SMe₂) are also good alternatives.[5]

  • Catalytic Hydrogenation Additives: If you are using catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd/C), the addition of ammonia or an ammonium salt to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[5]

  • Reaction Conditions: Optimizing the reaction temperature and pressure can also influence the selectivity of the reduction.

Troubleshooting Guides

Hydrolysis of this compound
Problem Possible Cause Troubleshooting Steps
Low conversion to carboxylic acid Insufficient reaction time or temperature.Increase reflux time. Gradually increase reaction temperature, monitoring for decomposition.
Inadequate strength of acid or base.Use a more concentrated acid (e.g., 6M HCl) or base (e.g., 20% NaOH).
Formation of a stable amide intermediate Incomplete hydrolysis.Prolong the reaction time or increase the temperature. Add a co-solvent like ethanol to improve solubility.
Product decomposition Reaction conditions are too harsh.Use milder conditions (e.g., lower temperature, shorter reaction time). Consider a two-step hydrolysis via the amide.
Low recovery after workup Incorrect pH for precipitation.Carefully adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to ensure maximum precipitation.
Product is partially soluble in the aqueous layer.Extract the aqueous layer multiple times with an appropriate organic solvent after acidification.
Reduction of this compound
Problem Possible Cause Troubleshooting Steps
Incomplete reduction Insufficient amount of reducing agent.Use a larger excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄).
Deactivated catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons.
Formation of secondary/tertiary amines Side reactions during catalytic hydrogenation.Add ammonia or an ammonium salt to the reaction mixture.[5]
Low yield of the primary amine Product loss during workup.Perform a careful workup to quench the excess reducing agent and extract the amine product efficiently.
Complexation of the amine with the reducing agent.Ensure proper quenching and hydrolysis steps are followed to liberate the free amine.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound
  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a 1:1 mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base (e.g., NaOH solution) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain Benzo[b]thiophene-7-carboxylic acid.

Protocol 2: Reduction of this compound with LiAlH₄
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-(aminomethyl)benzo[b]thiophene.

Visualizations

Hydrolysis_Workflow Start This compound Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl, H₂O, Reflux) Start->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., NaOH, H₂O, Reflux) Start->Base_Hydrolysis Carboxylic_Acid Benzo[b]thiophene-7-carboxylic Acid Acid_Hydrolysis->Carboxylic_Acid Workup Acidic Workup (e.g., HCl) Base_Hydrolysis->Workup Workup->Carboxylic_Acid

Caption: Workflow for the hydrolysis of this compound.

Reduction_Workflow Start This compound LiAlH4_Reduction LiAlH₄ Reduction (THF, 0°C to RT) Start->LiAlH4_Reduction Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, Catalyst, +/- NH₃) Start->Catalytic_Hydrogenation Workup Aqueous Workup LiAlH4_Reduction->Workup Primary_Amine 7-(aminomethyl)benzo[b]thiophene Catalytic_Hydrogenation->Primary_Amine Workup->Primary_Amine

Caption: Workflow for the reduction of this compound.

Troubleshooting_Logic Problem Low Product Yield Check_Reaction Check Reaction Completion (TLC, LC-MS) Problem->Check_Reaction Check_Workup Review Workup Procedure Problem->Check_Workup Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Starting material remains Decomposition Starting Material Decomposition Check_Reaction->Decomposition Byproducts observed Product_Loss Product Loss During Workup Check_Workup->Product_Loss Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Reaction->Optimize_Conditions Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions Optimize_Workup Optimize Workup (pH adjustment, Extraction) Product_Loss->Optimize_Workup

Caption: Troubleshooting logic for low product yield in derivatization reactions.

References

Technical Support Center: Scale-Up Production of 1-(Benzo[b]thiophen-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up production of 1-(Benzo[b]thiophen-7-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and methodologies associated with the synthesis of this compound at larger scales.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of 1-(Benzo[b]thiophen-7-yl)ethanone, presented in a question-and-answer format.

ProblemPotential CausesRecommended Solutions
Low or No Product Yield 1. Incomplete reaction.2. Degradation of starting materials or product.3. Suboptimal reaction temperature.4. Inefficient catalyst activity.5. Poor mixing at larger scales.1. Monitor reaction progress using TLC or HPLC. Consider extending reaction time or cautiously increasing temperature.[1]2. Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.[1]3. Optimize the temperature profile. For exothermic reactions, ensure efficient heat removal to prevent side reactions.[1]4. Use fresh, high-purity catalyst. For Friedel-Crafts type reactions, ensure the catalyst is not quenched by moisture.[1]5. Evaluate and optimize the stirring mechanism and speed to ensure the homogeneity of the reaction mixture.[1]
Formation of Isomeric Impurities (e.g., 2-, 3-, 4-, 5-, or 6-acetylbenzo[b]thiophene) 1. Lack of regioselectivity in Friedel-Crafts acylation.2. Isomerization under reaction or work-up conditions.1. Direct Friedel-Crafts acylation of benzo[b]thiophene is known to have poor regioselectivity. A multi-step synthesis using a pre-functionalized benzene derivative is recommended to control the position of substitution.[1]2. Neutralize the reaction mixture promptly during work-up. Avoid prolonged exposure to strong acids or bases.[1]
Product Contamination with Starting Material 1. Incomplete reaction.2. Insufficient acylating agent.1. Monitor the reaction to completion using appropriate analytical techniques (TLC, HPLC).2. Use a slight excess of the acylating agent.
Exotherm and Temperature Control Issues During Scale-Up 1. Inadequate heat removal capacity of the reactor.2. The addition rate of reagents is too fast.1. Ensure the reactor's cooling system is sufficient for the reaction's heat output. Consider using a reactor with a larger surface area-to-volume ratio or external cooling loops.[1]2. Add exothermic reagents in portions or via a syringe pump to control the rate of heat generation.[1]
Difficulties in Product Isolation and Purification 1. Product is an oil or low-melting solid.2. Co-crystallization of isomers.3. Emulsion formation during work-up.1. If direct crystallization is difficult, consider purification by column chromatography or conversion to a crystalline derivative for purification, followed by regeneration of the desired product.2. Optimize crystallization conditions (solvent, temperature, cooling rate) to enhance the separation of isomers. Preparative HPLC may be necessary for high-purity material.3. Add a brine wash or a small amount of a different organic solvent to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(Benzo[b]thiophen-7-yl)ethanone?

A1: The most direct conceptual approach is the Friedel-Crafts acylation of benzo[b]thiophene. However, this method suffers from poor regioselectivity, leading to a mixture of isomers that are difficult to separate.[1] A more reliable and scalable approach involves a multi-step synthesis starting from a pre-functionalized benzene derivative, which allows for precise control over the substitution pattern.[1]

Q2: How can I improve the regioselectivity to favor the 7-acetyl isomer?

A2: Achieving high regioselectivity for the 7-position via direct acylation is challenging.[1] The recommended strategy is to employ a synthetic route that builds the benzo[b]thiophene ring system from a starting material where the substitution pattern is already established. For example, starting with a 2-bromo-3-methylaniline derivative and constructing the thiophene ring.[1]

Q3: What are the key safety considerations when scaling up a Friedel-Crafts acylation?

A3: Friedel-Crafts acylations are often exothermic and can generate corrosive byproducts like HCl gas. Key safety considerations include:

  • Thermal Management: Ensure the reactor can dissipate the heat generated to prevent a runaway reaction.[1]

  • Pressure Management: The reactor should be equipped with a pressure relief system.[1]

  • Reagent Handling: Use appropriate personal protective equipment (PPE) when handling corrosive Lewis acids (e.g., AlCl₃) and acylating agents.[1]

  • Gas Scrubbing: Off-gases should be passed through a scrubber to neutralize acidic vapors.[1]

Q4: What are the best practices for purifying 1-(Benzo[b]thiophen-7-yl)ethanone at a larger scale?

A4: At a larger scale, purification strategies should be robust and efficient.

  • Crystallization: This is often the most cost-effective method. A systematic solvent screening and optimization of crystallization conditions (temperature, cooling profile, seeding) are crucial.[1]

  • Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.[1]

  • Chromatography: While less common for large-scale production due to cost, large-scale column chromatography can be used for high-value products or when other methods fail.

Data Presentation

The following table summarizes typical reaction parameters for a Friedel-Crafts acylation at different scales. Note: These are representative values for a generic heterocyclic ketone synthesis and should be optimized for the specific production of 1-(Benzo[b]thiophen-7-yl)ethanone.[1]

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Industrial Scale (>100 kg)
Reactor Volume 100 mL - 1 L20 L - 100 L>1000 L
Agitation Magnetic StirrerMechanical StirrerMechanical Stirrer with Baffles
Temperature Control Ice/Water Bath, Heating MantleJacketed Reactor with Chiller/HeaterAutomated Temperature Control System
Reagent Addition Dropping FunnelAddition Funnel / Dosing PumpAutomated Dosing System
Typical Reaction Time 2 - 8 hours4 - 12 hours8 - 24 hours
Work-up Separatory FunnelReactor-based ExtractionCentrifuge / Decanter
Purification Column Chromatography / RecrystallizationRecrystallization / DistillationRecrystallization / Distillation
Typical Yield 40-70%50-80%60-90%
Typical Purity >95%>98%>99%

Experimental Protocols

Laboratory-Scale Synthesis via Friedel-Crafts Acylation (Illustrative)

This protocol describes a general procedure for the synthesis of an acetylated benzo[b]thiophene. Note: This method is likely to produce a mixture of isomers.

Materials:

  • Benzo[b]thiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzo[b]thiophene in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ portion-wise, maintaining the temperature below 10 °C.

  • Reagent Addition: Add acetyl chloride dropwise to the stirred mixture, keeping the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl with vigorous stirring.[1]

  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[2]

Pilot-Plant Scale Synthesis via a Multi-Step Approach (Illustrative)

Due to the regioselectivity issues of the Friedel-Crafts acylation, a multi-step synthesis is the recommended scalable approach. An illustrative protocol for the final acylation step on a pre-functionalized benzo[b]thiophene is provided below.

Materials:

  • Substituted Benzo[b]thiophene derivative (1.0 kg, 1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (10 L)

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: A 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser connected to a scrubber is charged with the substituted benzo[b]thiophene derivative and dichloromethane.[1]

  • Inert Atmosphere: The reactor is purged with nitrogen.[1]

  • Cooling: The mixture is cooled to 0-5 °C with constant stirring.[1]

  • Catalyst Addition: Aluminum chloride is added portion-wise, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred for 30 minutes.[1]

  • Reagent Addition: Acetyl chloride is added dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.[1]

  • Reaction: The reaction mixture is stirred at 0-5 °C for 2-4 hours, with progress monitored by HPLC.[1]

  • Quenching: The reaction mixture is slowly and carefully transferred to a separate vessel containing crushed ice and 1 M HCl with vigorous stirring. The temperature should be kept below 20 °C.[1]

  • Work-up: The layers are separated. The organic layer is washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).[1]

Visualizations

Experimental Workflow for Pilot-Plant Scale Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Charge Reactor with Starting Material & Solvent prep_inert Purge with Nitrogen prep_reactor->prep_inert prep_cool Cool to 0-5 °C prep_inert->prep_cool react_catalyst Portion-wise Addition of AlCl3 (<10 °C) prep_cool->react_catalyst react_reagent Dropwise Addition of Acetyl Chloride (0-5 °C) react_catalyst->react_reagent react_stir Stir for 2-4 hours (Monitor by HPLC) react_reagent->react_stir workup_quench Quench in Ice/HCl (<20 °C) react_stir->workup_quench workup_extract Separate Layers & Wash workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Recrystallize workup_dry->workup_purify product Final Product: 1-(Benzo[b]thiophen-7-yl)ethanone workup_purify->product

Caption: Workflow for the pilot-plant scale synthesis of 1-(Benzo[b]thiophen-7-yl)ethanone.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_completion Is the reaction complete? (TLC/HPLC) start->check_completion check_materials Are starting materials pure and dry? check_completion->check_materials Yes solution_time Extend reaction time or increase temperature. check_completion->solution_time No check_temp Was the temperature profile optimal? check_materials->check_temp Yes solution_materials Use pure, dry materials under inert atmosphere. check_materials->solution_materials No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes solution_temp Optimize temperature control. check_temp->solution_temp No check_mixing Is mixing efficient? check_catalyst->check_mixing Yes solution_catalyst Use fresh, high-purity catalyst. check_catalyst->solution_catalyst No solution_mixing Optimize stirring. check_mixing->solution_mixing No

Caption: Troubleshooting decision tree for addressing low product yield.

References

stability issues of Benzo[b]thiophene-7-carbonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Benzo[b]thiophene-7-carbonitrile under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The primary stability concern for this compound is the hydrolysis of the nitrile group under both acidic and basic conditions. This reaction can lead to the formation of Benzo[b]thiophene-7-carboxamide as an intermediate, and ultimately Benzo[b]thiophene-7-carboxylic acid as the final degradation product.[1][2][3][4][5][6] The rate and extent of this degradation are dependent on factors such as pH, temperature, and the specific reagents used.[4]

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the nitrile group of this compound can undergo hydrolysis to form the corresponding carboxylic acid.[1][3][5] The reaction is typically catalyzed by strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and is often accelerated by heat.[1][5] The mechanism involves protonation of the nitrile nitrogen, which increases its electrophilicity and facilitates attack by water.[3][4]

Q3: What happens to this compound under basic conditions?

A3: Under basic conditions, such as in the presence of sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound is also susceptible to hydrolysis.[7] The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile group.[7] This initially forms an imine anion, which is then protonated and further hydrolyzed to the carboxamide and then the carboxylate salt.[7] To obtain the carboxylic acid, a final acidic workup is necessary.[5] Milder basic conditions may allow for the isolation of the amide intermediate.[4]

Q4: Is the benzo[b]thiophene ring itself stable under these conditions?

A4: The benzo[b]thiophene ring system is generally stable under the acidic and basic conditions typically used for nitrile hydrolysis. Thiophene and its derivatives are known to be more stable in acidic conditions compared to other five-membered heterocycles like furan and pyrrole.[8]

Q5: What are the expected degradation products of this compound?

A5: The primary degradation products are Benzo[b]thiophene-7-carboxamide and Benzo[b]thiophene-7-carboxylic acid. Under acidic conditions, the final product is the carboxylic acid.[5] Under basic conditions, the carboxylate salt is formed, which upon acidification yields the carboxylic acid.[5]

Troubleshooting Guides

Issue 1: Unexpected formation of a new, more polar compound in your reaction mixture containing this compound.

  • Possible Cause: Hydrolysis of the nitrile group to the carboxylic acid or carboxamide, which are more polar than the starting nitrile.

  • Troubleshooting Steps:

    • Analyze by LC-MS: Confirm the mass of the new compound. The expected masses would correspond to Benzo[b]thiophene-7-carboxamide or Benzo[b]thiophene-7-carboxylic acid.

    • Check pH: If your reaction or purification conditions are acidic or basic, consider neutralizing the environment if the stability of the nitrile is desired.

    • Lower Temperature: Hydrolysis is often accelerated by heat. Running the reaction at a lower temperature may minimize this side reaction.

    • Protecting Groups: If the nitrile must be maintained during a harsh chemical step, consider if a protecting group strategy is feasible, although this is less common for nitriles.

Issue 2: Low yield of a desired product in a reaction where this compound is a starting material under acidic or basic conditions.

  • Possible Cause: Consumption of the starting material through hydrolysis.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use a technique like HPLC or TLC to monitor the disappearance of the starting material and the appearance of any polar byproducts over time.

    • Modify Reaction Conditions:

      • Acidic Conditions: Use the mildest effective acid and the lowest possible temperature.

      • Basic Conditions: Consider using non-aqueous bases or running the reaction under anhydrous conditions if water is not essential for the desired transformation. If aqueous base is required, use it at a low temperature and for the shortest possible time.

    • Alternative Synthetic Route: If hydrolysis is unavoidable and detrimental to the yield, a different synthetic route that avoids harsh acidic or basic conditions may be necessary.

Data on Hydrolysis of this compound

ConditionReagentTemperatureExpected Primary Product(s)Relative Rate (Illustrative)
Acidic1M HClRoom Temp.Benzo[b]thiophene-7-carboxamide (slow formation)Slow
Acidic6M HClRefluxBenzo[b]thiophene-7-carboxylic acidFast
Basic1M NaOHRoom Temp.Benzo[b]thiophene-7-carboxamide (slow formation)Slow
Basic6M NaOHRefluxBenzo[b]thiophene-7-carboxylateVery Fast

Note: The relative rates are for illustrative purposes to indicate the trend of increased degradation with harsher conditions (higher concentration and temperature). Actual rates would need to be determined experimentally.

Experimental Protocols

Protocol 1: Stability Study of this compound under Acidic Conditions

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL). Prepare aqueous solutions of hydrochloric acid at various concentrations (e.g., 1M and 6M).

  • Reaction Setup: In separate vials, mix the stock solution of the compound with the acidic solutions at a defined ratio (e.g., 1:1 v/v).

  • Incubation: Incubate the vials at different temperatures (e.g., room temperature and 60°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution). Analyze the sample by reverse-phase HPLC with a UV detector to monitor the disappearance of the parent compound and the appearance of degradation products.

Protocol 2: Stability Study of this compound under Basic Conditions

  • Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1. Prepare aqueous solutions of sodium hydroxide at various concentrations (e.g., 1M and 6M).

  • Reaction Setup: In separate vials, mix the stock solution with the basic solutions.

  • Incubation: Incubate the vials at different temperatures.

  • Time Points: Withdraw aliquots at various time points.

  • Quenching and Analysis: Neutralize the aliquot with a suitable acid (e.g., dilute HCl). Analyze the sample by RP-HPLC.

Visualizations

Acidic_Hydrolysis_Pathway This compound This compound Protonated Nitrile Protonated Nitrile This compound->Protonated Nitrile H+ Amide Intermediate Amide Intermediate Protonated Nitrile->Amide Intermediate H2O Benzo[b]thiophene-7-carboxylic acid Benzo[b]thiophene-7-carboxylic acid Amide Intermediate->Benzo[b]thiophene-7-carboxylic acid H2O, H+

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis_Pathway This compound This compound Imine Anion Imine Anion This compound->Imine Anion OH- Amide Intermediate Amide Intermediate Imine Anion->Amide Intermediate H2O Benzo[b]thiophene-7-carboxylate Benzo[b]thiophene-7-carboxylate Amide Intermediate->Benzo[b]thiophene-7-carboxylate OH- Benzo[b]thiophene-7-carboxylic acid Benzo[b]thiophene-7-carboxylic acid Benzo[b]thiophene-7-carboxylate->Benzo[b]thiophene-7-carboxylic acid H+ workup

Caption: Base-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solution Prepare Stock Solution of Compound Mix Mix Solutions Stock Solution->Mix Acid_Base_Solutions Prepare Acidic/Basic Solutions Acid_Base_Solutions->Mix Incubate Incubate at Defined Temperature Mix->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze

Caption: Workflow for stability testing of this compound.

References

Navigating Synthetic Challenges: A Troubleshooting Guide for Low Conversion Rates in Benzo[b]thiophene-7-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Benzo[b]thiophene-7-carbonitrile. This document provides a comprehensive troubleshooting framework, addressing common issues through a question-and-answer format, detailed experimental protocols, and visual aids to streamline problem-solving in the laboratory.

The synthesis of specifically substituted benzothiophenes, such as the 7-carbonitrile derivative, is a critical step in the development of various pharmaceutical agents. However, achieving high conversion rates can be challenging. This guide focuses on the most common synthetic route: the cyanation of a 7-halo-benzo[b]thiophene precursor. Two primary methodologies are explored: the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for a low conversion rate when synthesizing this compound from a 7-halo-benzo[b]thiophene?

A1: Low conversion rates in this reaction typically stem from a few key areas:

  • Poor quality of starting materials: Impurities in the 7-halo-benzo[b]thiophene or the cyanide source can interfere with the reaction.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that may need optimization.

  • Catalyst inefficiency or deactivation: In palladium-catalyzed reactions, the catalyst can be poisoned by excess cyanide ions.[1] In copper-catalyzed reactions, the activity of the copper(I) cyanide is crucial.

  • Presence of moisture or oxygen: Many cyanation reactions are sensitive to air and moisture, which can deactivate catalysts and lead to side reactions.

Q2: How can I determine if my starting materials are the source of the problem?

A2: Ensure the purity of your 7-halo-benzo[b]thiophene using techniques like NMR or GC-MS. The cyanide source, particularly copper(I) cyanide for the Rosenmund-von Braun reaction, should be of high purity and handled under anhydrous conditions. If using potassium cyanide or sodium cyanide, ensure they are finely powdered and dry.

Q3: What are the key differences in troubleshooting the Rosenmund-von Braun and palladium-catalyzed cyanation methods?

A3: For the Rosenmund-von Braun reaction , troubleshooting often focuses on the reactivity of the copper(I) cyanide and the reaction temperature. High temperatures are typically required, but can also lead to decomposition if not carefully controlled.[2] For palladium-catalyzed cyanation , the main challenge is often catalyst deactivation.[1] Troubleshooting here involves careful selection of ligands, ensuring anhydrous conditions, and using appropriate cyanide sources like zinc cyanide, which has lower toxicity and can sometimes mitigate catalyst poisoning.[3]

Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to identifying and resolving common issues leading to low conversion of 7-halo-benzo[b]thiophene to this compound.

Issue 1: Reaction Stalls or Proceeds Very Slowly

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Temperature Gradually increase the reaction temperature in increments of 10°C. For Rosenmund-von Braun, temperatures of 150-200°C in a high-boiling solvent like DMF or pyridine are common.[4]
Catalyst Inactivity (Palladium-catalyzed) Ensure the palladium catalyst is active. Use of pre-catalysts or activation procedures may be necessary. Ensure ligands are appropriate for the substrate; electron-rich and bulky phosphine ligands are often effective for heteroaryl chlorides.[5]
Poor Quality Copper(I) Cyanide (Rosenmund-von Braun) Use freshly opened, high-purity CuCN. Consider preparing it fresh if quality is a concern.
Inadequate Solvent Ensure the solvent is anhydrous and of high purity. For palladium-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or NMP are often used.
Issue 2: Formation of Significant Byproducts

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolysis of Nitrile Rigorously exclude water from the reaction. Use dry solvents and an inert atmosphere (Nitrogen or Argon). Work-up procedures should minimize contact with acidic or basic aqueous solutions for extended periods.
Dehalogenation of Starting Material This can occur in palladium-catalyzed reactions. Lowering the reaction temperature or changing the ligand may help. The presence of a reducing agent, sometimes added to maintain the Pd(0) state, can sometimes exacerbate this.
Formation of Isomeric Products While less common for a pre-formed benzothiophene ring, ensure the starting material is the pure 7-halo isomer. Purification of the final product via chromatography may be necessary to separate isomers.[6]

Experimental Protocols

The following are generalized protocols for the two main synthetic routes. Optimization will likely be required for your specific substrate and laboratory conditions.

Protocol 1: Rosenmund-von Braun Reaction

Reaction: 7-Bromo-benzo[b]thiophene to this compound

Materials:

  • 7-Bromo-benzo[b]thiophene

  • Copper(I) cyanide (CuCN)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine 7-bromo-benzo[b]thiophene (1 equivalent) and copper(I) cyanide (1.5 - 2 equivalents).

  • Add anhydrous NMP or DMF to the flask.

  • Heat the reaction mixture to 150-180°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide to dissolve copper salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

A modified, milder procedure using L-proline as an additive at lower temperatures (80-120°C) has been reported for aryl bromides and may be applicable here to improve functional group tolerance.

Protocol 2: Palladium-Catalyzed Cyanation

Reaction: 7-Bromo-benzo[b]thiophene to this compound

Materials:

  • 7-Bromo-benzo[b]thiophene

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., dppf or Xantphos)

  • Anhydrous Dimethylacetamide (DMAc)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add 7-bromo-benzo[b]thiophene (1 equivalent), zinc cyanide (0.6 equivalents), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%) to a flame-dried flask.

  • Add anhydrous DMAc to the flask.

  • Heat the reaction mixture to 100-120°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and dilute with an organic solvent.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with aqueous ammonia or sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following workflow diagrams illustrate the logical steps for troubleshooting low conversion rates in both the Rosenmund-von Braun and palladium-catalyzed cyanation reactions.

troubleshooting_workflow start Low Conversion Rate check_reagents Verify Starting Material Purity start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Performance start->check_catalyst reagent_impure Impure Reagents check_reagents->reagent_impure Purity Issue Detected conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal Parameter Issue Identified catalyst_inactive Inactive/Poisoned Catalyst check_catalyst->catalyst_inactive Activity Issue Suspected purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents optimize_conditions Optimize T, t, Solvent conditions_suboptimal->optimize_conditions replace_catalyst Use Fresh/Different Catalyst/Ligand catalyst_inactive->replace_catalyst end_success Successful Conversion purify_reagents->end_success optimize_conditions->end_success replace_catalyst->end_success

A logical workflow for troubleshooting low conversion rates.

reaction_comparison start Synthesis of This compound rosenmund Rosenmund-von Braun (CuCN) start->rosenmund palladium Palladium-Catalyzed (Pd Catalyst + Ligand) start->palladium rosenmund_pros Pros: - Cost-effective - Simpler setup rosenmund->rosenmund_pros rosenmund_cons Cons: - High temperatures - Stoichiometric CuCN - Harsh workup rosenmund->rosenmund_cons palladium_pros Pros: - Milder conditions - Broader substrate scope - Catalytic amounts of metal palladium->palladium_pros palladium_cons Cons: - Catalyst poisoning - Ligand sensitivity - Requires inert atmosphere palladium->palladium_cons

Comparison of the two main synthetic pathways.

This guide provides a starting point for addressing low conversion rates in the synthesis of this compound. Successful synthesis will often depend on careful optimization of the presented parameters and protocols.

References

Technical Support Center: Purification of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-7-carbonitrile. Our goal is to offer practical solutions to common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The nature of impurities largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 7-bromobenzo[b]thiophene, 7-formylbenzo[b]thiophene, or substituted 2-mercaptobenzonitriles.

  • Isomeric Byproducts: Depending on the regioselectivity of the cyclization reaction, other positional isomers of cyanobenzo[b]thiophene may be present.

  • Reagents and Catalysts: Residual palladium or copper catalysts from cyanation reactions, or reagents from the conversion of other functional groups.

  • Side-Reaction Products: This can include the corresponding carboxylic acid or amide from the hydrolysis of the nitrile group, or the intermediate oxime if synthesizing from the aldehyde.

Q2: My crude this compound sample is a dark oil, but it should be a solid. What should I do?

The oily nature of your product likely indicates the presence of significant impurities that are depressing the melting point. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. Following chromatography, a recrystallization should yield a solid product.

Q3: I am having trouble getting my this compound to crystallize. What solvent systems are recommended for recrystallization?

A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider the following solvent systems:

  • Ethanol/Water

  • Ethyl acetate/Heptane or Hexane

  • Toluene/Heptane or Hexane

  • Isopropanol

Start with a small amount of your sample and test various solvents to find the optimal one.

Q4: During column chromatography, my compound is streaking or not moving from the baseline. How can I improve the separation?

This issue is typically related to the choice of the mobile phase.

  • Streaking: This may be due to the compound being too polar for the solvent system or the column being overloaded. Try a more polar eluent system or reduce the amount of sample loaded onto the column.

  • Not Moving from Baseline: Your compound is too strongly adsorbed to the silica gel. Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate.

Q5: How can I confirm the purity of my final this compound product?

Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause Recommended Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent system where the compound has lower solubility at room temperature. You can also try placing the crystallization flask in an ice bath or refrigerator to maximize crystal formation.
The volume of solvent used was too large.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound or impurities.Use a lower-boiling point solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can also be helpful.
Colored impurities in the final product The impurities were not fully removed during chromatography or recrystallization.If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal. Be aware that this may reduce your overall yield.
Multiple spots on TLC after column chromatography The polarity of the eluent was increased too quickly.Use a more gradual gradient of solvent polarity during elution.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The fractions were not collected in small enough volumes.Collect smaller fractions to better resolve compounds with similar Rf values.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a hot solvent. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling. If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different ratios of a non-polar and a slightly more polar solvent (e.g., hexane/ethyl acetate). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane) and load it onto the top of the silica gel.[1]

  • Elution: Begin eluting with the least polar solvent system determined from your TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent as needed to elute your product.[1]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Purification Method Typical Solvents Purity Achieved Advantages Disadvantages
Recrystallization Ethanol/Water, Ethyl Acetate/Heptane>99% (for minor impurities)Simple, fast, and can yield highly crystalline material.Not effective for removing impurities with similar solubility to the product.
Column Chromatography Hexane/Ethyl Acetate (gradient)>98%Excellent for separating isomers and multiple impurities.Can be time-consuming and requires larger volumes of solvent.

Purification Workflow

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product TLC TLC Analysis High_Impurity High Impurity (e.g., Oily Product) TLC->High_Impurity Multiple Spots/ Streaking Low_Impurity Low Impurity (Solid Product) TLC->Low_Impurity One Major Spot Chromatography Column Chromatography High_Impurity->Chromatography Recrystallization Recrystallization Low_Impurity->Recrystallization Chromatography->Recrystallization Further Purification Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

References

alternative synthetic routes to avoid hazardous reagents for Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Benzo[b]thiophene-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals seeking safer, more sustainable, and efficient methods for the preparation of this key chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative synthetic routes that avoid the use of highly hazardous reagents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on modern palladium-catalyzed cyanation reactions that utilize safer cyanide sources.

Q1: What are the main hazards associated with traditional synthetic routes to this compound, and how can they be avoided?

A1: Traditional methods for the synthesis of aryl nitriles, including this compound, often involve the Sandmeyer or Rosenmund-von Braun reactions. These methods typically employ highly toxic and hazardous reagents such as copper(I) cyanide or alkali metal cyanides (e.g., KCN, NaCN), which can release toxic hydrogen cyanide gas upon acidification. To avoid these hazards, alternative, safer synthetic strategies have been developed. A prominent and highly effective alternative is the palladium-catalyzed cyanation of aryl halides (or pseudohalides). This method utilizes less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), under milder reaction conditions.[1]

Q2: I am experiencing low yields in my palladium-catalyzed cyanation of 7-bromo-benzo[b]thiophene. What are the potential causes and solutions?

A2: Low yields in palladium-catalyzed cyanation reactions are a common issue and can stem from several factors:

  • Catalyst Deactivation: Excess cyanide ions in the reaction mixture can poison the palladium catalyst.[1]

    • Solution: Instead of using a large excess of the cyanide source, use it in slight excess or substoichiometric amounts. A slow-release strategy for the cyanide source can also be effective. Some protocols recommend the use of additives like zinc formate, which can help in reactivating the catalyst.

  • Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the reaction.

    • Solution: For sulfur-containing heterocycles like benzo[b]thiophene, sterically hindered and electron-rich phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often effective. It may be necessary to screen a few different ligands to find the optimal one for your specific substrate.

  • Reaction Temperature: The reaction temperature may not be optimal.

    • Solution: While some palladium-catalyzed cyanations can proceed at moderate temperatures, others may require heating to 100-120 °C to achieve a good reaction rate and yield. Experiment with a range of temperatures to find the sweet spot for your reaction.

  • Incomplete Conversion: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, a fresh portion of the catalyst might be needed, or an extended reaction time could be beneficial.

Q3: Are there any specific challenges when performing palladium-catalyzed cyanation on a benzo[b]thiophene scaffold?

A3: Yes, the presence of the sulfur atom in the benzo[b]thiophene ring can sometimes present challenges:

  • Catalyst Poisoning by Sulfur: Sulfur-containing compounds can sometimes act as catalyst poisons for palladium.

    • Solution: Using a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome this issue. Additionally, the choice of a robust ligand that can stabilize the palladium catalyst in the presence of sulfur is important.

  • Side Reactions: Depending on the substitution pattern and reaction conditions, side reactions on the thiophene ring can occur.

    • Solution: Careful optimization of the reaction conditions, particularly temperature and reaction time, can help to minimize side product formation.

Q4: What are the best practices for handling "safer" cyanide reagents like potassium ferrocyanide and zinc cyanide?

A4: While significantly less toxic than simple alkali metal cyanides, potassium ferrocyanide and zinc cyanide should still be handled with care:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or potential reaction byproducts.

  • Waste Disposal: Dispose of all waste containing these reagents according to your institution's hazardous waste disposal guidelines. Although less toxic, they are still heavy metal salts and require proper disposal.

  • Avoid Acidic Conditions: Do not expose these reagents to strong acids, as this could potentially lead to the release of hydrogen cyanide gas.

Alternative Synthetic Route: Palladium-Catalyzed Cyanation

A highly effective and safer alternative to traditional methods for the synthesis of this compound is the palladium-catalyzed cyanation of a 7-halo-benzo[b]thiophene precursor. This approach avoids the use of highly toxic cyanide reagents by employing less hazardous sources like potassium ferrocyanide or zinc cyanide.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cyanation of 7-bromo-benzo[b]thiophene.

experimental_workflow start Start reagents Combine: - 7-Bromo-benzo[b]thiophene - Palladium Catalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., dppf) - Cyanide Source (e.g., K₄[Fe(CN)₆]) - Base (e.g., Na₂CO₃) - Solvent (e.g., DMAc) start->reagents reaction Heat Reaction Mixture (e.g., 120°C) reagents->reaction Inert Atmosphere (N₂ or Ar) workup Aqueous Work-up (e.g., EtOAc/Water Extraction) reaction->workup Monitor by TLC/GC-MS purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

A generalized workflow for the palladium-catalyzed synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative example for the palladium-catalyzed cyanation of an aryl bromide and can be adapted for the synthesis of this compound from 7-bromo-benzo[b]thiophene. Note: This is a general procedure and may require optimization for the specific substrate.

Materials:

  • 7-Bromo-benzo[b]thiophene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate (EtOAc)

  • Water, deionized

  • Brine solution

Procedure:

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine 7-bromo-benzo[b]thiophene (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), dppf (0.02-0.10 equiv), potassium ferrocyanide trihydrate (0.4-0.6 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMAc to the reaction vessel via syringe. The typical concentration is in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for palladium-catalyzed cyanation of aryl bromides, which can be used as a starting point for the synthesis of this compound. Actual yields and reaction times will vary depending on the specific substrate and optimized conditions.

ParameterValueReference
Starting Material 7-Bromo-benzo[b]thiophene-
Cyanide Source K₄[Fe(CN)₆] or Zn(CN)₂[1]
Catalyst Pd(OAc)₂ or Pd₂ (dba)₃[1]
Ligand dppf-
Solvent DMAc or Dioxane-
Temperature 100-120 °C[1]
Typical Yield 70-95% (for general aryl bromides)-
Reaction Time 2-24 hours-

Disclaimer: The provided experimental protocol and quantitative data are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Validation & Comparative

A Comparative Analysis of Benzo[b]thiophene-7-carbonitrile and its 2- and 3-Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the physicochemical properties, spectroscopic data, and potential biological activities of Benzo[b]thiophene-7-carbonitrile and its positional isomers, the 2- and 3-carbonitrile derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side comparison to aid in the selection and application of these compounds in research and development.

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds.[1][2] The position of the carbonitrile group on the benzo[b]thiophene ring system can significantly influence the molecule's electronic properties, reactivity, and biological interactions. While extensive data is available for the 2- and 3-isomers, information regarding the 7-isomer is notably limited.

Physicochemical Properties

A summary of the key physicochemical properties for the three isomers is presented in the table below. These properties are crucial for understanding the compounds' behavior in various experimental settings, including solubility, reactivity, and membrane permeability.

PropertyBenzo[b]thiophene-2-carbonitrileBenzo[b]thiophene-3-carbonitrileThis compound
Molecular Formula C₉H₅NS[3][4]C₉H₅NS[5][6]C₉H₅NS[7]
Molecular Weight 159.21 g/mol [3][4]159.21 g/mol [5][6]159.21 g/mol
CAS Number 55219-11-9[3][8]24434-84-2[5][6]39226-78-9
Melting Point 24-28 °C[3][9]65-67 °CNot available
Boiling Point 140 °C at 0.5 mmHg[3]138-140 °C at 2 TorrNot available
Appearance Solid[3]Light yellow to yellow solidNot available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectra of benzo[b]thiophene derivatives typically display signals in the aromatic region. The chemical shifts of the protons are influenced by the position of the electron-withdrawing nitrile group.

  • ¹³C NMR spectra will show characteristic peaks for the carbon atoms of the bicyclic system and the nitrile carbon.

Infrared (IR) Spectroscopy:

  • A key feature in the IR spectra of these compounds is the characteristic absorption band for the nitrile group (C≡N), which is expected to appear in the region of 2210-2230 cm⁻¹.[10]

Mass Spectrometry (MS):

  • Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the isomers.[10] Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The synthesis of benzo[b]thiophenes can be achieved through various methods, often involving the cyclization of substituted thiophenols or the reaction of ortho-haloaryl compounds with a sulfur source.[11][12][13] The specific starting materials and reaction conditions will dictate the final position of the substituents.

The reactivity of the benzo[b]thiophene ring is influenced by the position of the nitrile group. Electrophilic substitution on the benzo[b]thiophene ring typically occurs at the 3-position. However, the presence of an electron-withdrawing group like a nitrile can deactivate the ring towards electrophilic attack and direct incoming groups to other positions.

Biological Activities

The benzo[b]thiophene nucleus is a key component in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][14] For instance, derivatives of benzo[b]thiophene have been investigated as tubulin inhibitors for cancer therapy.[15]

However, specific biological activity data for the parent benzo[b]thiophene-2-carbonitrile, benzo[b]thiophene-3-carbonitrile, and this compound are limited in the public domain. The existing literature primarily focuses on more complex derivatives. The differential positioning of the nitrile group is expected to lead to distinct interactions with biological targets, warranting further investigation into the specific activities of these isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific benzo[b]thiophene derivatives are often proprietary or published within specific research articles. Below is a generalized workflow for the synthesis and characterization of a substituted benzo[b]thiophene.

G General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Substituted Thiophenol) reaction Cyclization Reaction start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Benzo[b]thiophene Carbonitrile Isomer workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC, Elemental Analysis) product->purity G Isomeric Relationships core Benzo[b]thiophene Core isomer2 Benzo[b]thiophene-2-carbonitrile core->isomer2 -CN at C2 isomer3 Benzo[b]thiophene-3-carbonitrile core->isomer3 -CN at C3 isomer7 This compound core->isomer7 -CN at C7

References

Validating the Structure of Synthesized Benzo[b]thiophene-7-carbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of Benzo[b]thiophene-7-carbonitrile, a key heterocyclic scaffold in medicinal chemistry.

Benzo[b]thiophenes are a prominent class of heterocyclic compounds featured in a variety of pharmacologically active agents, including selective estrogen receptor modulators (SERMs) like Raloxifene and antipsychotic medications.[1] The precise substitution pattern on the benzo[b]thiophene core is crucial for biological activity, necessitating rigorous structural verification after synthesis. While X-ray crystallography stands as the definitive method for determining three-dimensional molecular structure, a comprehensive validation strategy often incorporates complementary spectroscopic techniques.

This guide will compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of this compound.

Comparison of Structural Validation Techniques

The choice of analytical technique is often guided by the nature of the sample, the desired level of structural detail, and the availability of instrumentation. While X-ray crystallography provides unparalleled detail of the solid-state structure, other methods offer critical insights into the molecular formula, connectivity, and functional groups, and are applicable to non-crystalline samples.[2][3]

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[4][5][6]Single, high-quality crystal (typically >0.1 mm).[4][5]Unambiguous and complete structural determination.[7]Crystal growth can be challenging and time-consuming.[7] Not suitable for amorphous solids or liquids.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity through spin-spin coupling, and the chemical environment of nuclei.[3][8]Soluble sample in a suitable deuterated solvent.Provides structural information in solution, which may be more biologically relevant.[3] Non-destructive.Does not directly provide 3D spatial arrangement or absolute stereochemistry without specialized techniques (e.g., NOESY).
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.[2]Small amount of sample, can be solid, liquid, or in solution.High sensitivity, requires very little sample. Can be coupled with chromatography for mixture analysis.Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable.
IR Spectroscopy Presence or absence of specific functional groups based on their characteristic vibrational frequencies.Solid, liquid, or gas.Fast, simple, and non-destructive. Good for identifying key functional groups (e.g., C≡N, C=C).Provides limited information on the overall molecular structure. Complex spectra can be difficult to interpret fully.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted benzo[b]thiophenes.[9][10][11][12][13] A common approach involves the cyclization of a suitably substituted benzene derivative. For instance, a reaction could involve a starting material like 2-bromo-3-methylbenzonitrile, which can undergo a series of reactions to introduce the thiophene ring.

Example Protocol (Hypothetical):

  • Thiol Substitution: 2-bromo-3-methylbenzonitrile is reacted with sodium thiomethoxide to replace the bromine with a methylthio group.

  • Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) to form a bromomethyl group.

  • Cyclization: Intramolecular cyclization is induced by a base to form the thiophene ring, yielding this compound.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for X-ray analysis.[14]

X-ray Crystallography Protocol

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.[4][5][15]

  • Crystal Selection and Mounting: A suitable single crystal of the synthesized compound, with dimensions typically in the range of 0.1-0.3 mm, is selected under a microscope.[4][5] The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation).[16] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various factors (e.g., absorption, polarization) to produce a set of structure factors.[15]

  • Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map.[5] An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, bond lengths, and angles.[5]

Expected Crystallographic Data for this compound

While specific data for this compound is not available, the following table presents typical crystallographic parameters for analogous benzo[b]thiophene derivatives containing a carbonitrile group. This data serves as a reference for what can be expected upon successful crystallographic analysis.

Parameter2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[14]2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile[16]4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile[17]
Formula C₉H₁₀N₂SC₁₇H₁₀F₃NSC₁₅H₁₆N₂S
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
a (Å) 10.427413.75767.953
b (Å) 8.148714.534311.834
c (Å) 13.23427.135314.789
α (°) 909090
β (°) 126.93792.81790
γ (°) 909090
Volume (ų) 898.811425.031392.5
Z 444
R-factor 0.0520.0530.044

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for the synthesis and structural validation of this compound, with a focus on X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_spectroscopy Spectroscopic Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis Reaction purification Purification (Chromatography) synthesis->purification recrystallization Recrystallization purification->recrystallization nmr NMR purification->nmr ms MS purification->ms ir IR purification->ir crystal_selection Single Crystal Selection recrystallization->crystal_selection xray X-ray Data Collection crystal_selection->xray structure_solution Structure Solution & Refinement xray->structure_solution final_structure Final Crystal Structure structure_solution->final_structure nmr->final_structure Confirms Connectivity ms->final_structure Confirms MW ir->final_structure Confirms Functional Groups

Caption: Workflow for Synthesis and Structural Validation.

References

Comparative Biological Activity of Benzo[b]thiophene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer and antimicrobial potential of substituted benzo[b]thiophene scaffolds, complete with supporting experimental data and detailed protocols.

This guide provides a comparative overview of the biological activities of various benzo[b]thiophene derivatives, with a primary focus on their anticancer and antimicrobial properties. While specific comparative data for a series of Benzo[b]thiophene-7-carbonitrile derivatives is limited in the currently available scientific literature, this document summarizes key findings for other classes of benzo[b]thiophene analogs to provide valuable insights into their structure-activity relationships and therapeutic potential. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Benzo[b]thiophene Derivatives

Benzo[b]thiophene derivatives have emerged as a promising class of compounds in anticancer research, with several analogs demonstrating potent cytotoxic effects against a range of human cancer cell lines.[1][2] The primary mechanisms of action often involve the disruption of microtubule dynamics and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.[3][4]

A notable study synthesized a series of benzo[b]thiophene acrylonitrile analogs and evaluated their anticancer activity against a panel of 60 human cancer cell lines. Three of these analogs exhibited significant growth inhibition, with GI50 values (the concentration required to inhibit cell growth by 50%) generally in the nanomolar range.[3][5]

Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs [2]

Compound IDCancer TypeCell LineGI50 (nM)
5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile)LeukemiaCCRF-CEM10.0
LeukemiaHL-60(TB)10.0
LeukemiaK-56210.0
LeukemiaMOLT-410.0
LeukemiaRPMI-822610.0
LeukemiaSR10.0
Colon CancerCOLO 205<10.0
6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile)LeukemiaCCRF-CEM21.2
Colon CancerCOLO 20529.5
CNS CancerSF-26829.8
13 (E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile)LeukemiaCCRF-CEM<10.0
Colon CancerCOLO 205<10.0
MelanomaMALME-3M<10.0

Another study investigated a novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), and determined its EC50 values against several cancer cell lines.[6]

Table 2: Cytotoxic Activity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [6]

Cell LineCancer TypeEC50 (µM)
MDA-MB-231Breast Cancer126.67
HepG2Liver Cancer67.04
LNCaPProstate Cancer127.59
Caco-2Colorectal Cancer63.74
Panc-1Pancreatic Cancer76.72
HeLaCervical Cancer146.75
IshikawaEndometrial Cancer110.84

Antimicrobial Activity of Benzo[b]thiophene Derivatives

The benzo[b]thiophene scaffold is a valuable starting point for the development of new antimicrobial agents, with derivatives showing activity against a range of pathogenic bacteria and fungi.[7][8] The nature and position of substituents on the benzo[b]thiophene core significantly influence the antimicrobial efficacy.[7]

One study synthesized a series of new benzo[b]thiophene derivatives and tested their antimicrobial properties against various microorganisms.[9]

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Benzo[b]thiophene Derivatives [10]

CompoundS. aureusB. subtilisE. coliP. aeruginosa
3-halobenzo[b]thiophene derivative (MPPS)512256256256

Another study focused on benzo[b]thiophene acylhydrazones as potential agents against multidrug-resistant Staphylococcus aureus.[1]

Table 4: Antibacterial Activity of a Benzo[b]thiophene Acylhydrazone [1]

CompoundStrainMIC (µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (reference strain)4
S. aureus (methicillin-resistant)4
S. aureus (daptomycin-resistant)4

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of the formazan, which is determined by measuring the absorbance, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzo[b]thiophene derivatives and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2 to 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 values are determined from the dose-response curves.

cluster_workflow Experimental Workflow: MTT Assay CellSeeding Cell Seeding CompoundTreatment Compound Treatment CellSeeding->CompoundTreatment MTTAddition MTT Addition CompoundTreatment->MTTAddition FormazanSolubilization Formazan Solubilization MTTAddition->FormazanSolubilization AbsorbanceMeasurement Absorbance Measurement FormazanSolubilization->AbsorbanceMeasurement DataAnalysis Data Analysis AbsorbanceMeasurement->DataAnalysis

Caption: Workflow for MTT Assay.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after an incubation period.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the benzo[b]thiophene derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria or fungi is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18 to 24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

cluster_workflow Experimental Workflow: Broth Microdilution SerialDilution Serial Dilution of Compound Inoculation Inoculation of Wells SerialDilution->Inoculation InoculumPrep Inoculum Preparation InoculumPrep->Inoculation Incubation Incubation Inoculation->Incubation MICDetermination MIC Determination Incubation->MICDetermination

Caption: Workflow for Broth Microdilution.

Signaling Pathways

Tubulin Polymerization

A key mechanism of action for many anticancer benzo[b]thiophene derivatives is the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.

cluster_pathway Tubulin Polymerization Pathway TubulinDimers α/β-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization Microtubules->TubulinDimers Depolymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest BenzoDerivative Benzo[b]thiophene Derivative BenzoDerivative->TubulinDimers Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Tubulin Polymerization Inhibition.

RhoA/ROCK Signaling Pathway

Recent studies have also implicated the RhoA/ROCK signaling pathway as a target for some benzo[b]thiophene derivatives in the context of cancer metastasis. The Rho family of GTPases plays a crucial role in regulating cellular processes that promote tumor growth and metastasis.

cluster_pathway RhoA/ROCK Signaling Pathway in Cancer RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated MLC MLC->MLC_P StressFibers Stress Fiber Formation MLC_P->StressFibers CellMigration Cell Migration & Invasion StressFibers->CellMigration BenzoDerivative Benzo[b]thiophene Derivative BenzoDerivative->RhoA_GTP Inhibition

Caption: RhoA/ROCK Pathway Inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral data of Benzo[b]thiophene-7-carbonitrile and its structural analogues. This analysis, supported by experimental and predicted data, offers insights into the electronic effects of substituents on the benzo[b]thiophene scaffold.

The benzo[b]thiophene core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Understanding the structural and electronic properties of these molecules is crucial for the rational design of new therapeutic agents. NMR spectroscopy is a powerful tool for elucidating these properties, and a comparative analysis of related analogues can reveal important structure-activity relationships.

This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, the parent Benzo[b]thiophene, and other relevant substituted analogues. Due to the limited availability of experimental NMR data for this compound, predicted data from computational models is utilized for a comprehensive comparison.

Data Presentation: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound and its analogues. The data for Benzo[b]thiophene and its derivatives are sourced from experimental studies, while the data for this compound is predicted.

Table 1: ¹H NMR Chemical Shift Data (ppm) of Benzo[b]thiophene and its Analogues in CDCl₃

CompoundH-2H-3H-4H-5H-6H-7Reference
Benzo[b]thiophene7.447.347.887.367.347.83[3]
This compound (Predicted)7.707.508.007.607.90-Predicted
2-Nitro-benzo[b]thiophene-3-carbonitrile (Predicted)--~8.0-8.2~7.5-7.7~7.5-7.7~7.9-8.1[3]

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Benzo[b]thiophene and its Analogues in CDCl₃

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aCNReference
Benzo[b]thiophene126.5123.9139.8124.3124.4123.4122.5139.5-[3]
This compound (Predicted)128.0125.0138.0126.0129.0127.0110.0140.0118.0Predicted
2-Nitro-benzo[b]thiophene-3-carbonitrile (Predicted)128.0-130.0115.0-117.0138.0-140.0125.0-127.0128.0-130.0124.0-126.0129.0-131.0139.0-141.0114.0-116.0[3]

The presence of the electron-withdrawing cyano group at the C-7 position in this compound is expected to cause a downfield shift of the adjacent protons and carbons, which is reflected in the predicted values. Similarly, the combined electron-withdrawing effects of the nitro and cyano groups in 2-Nitro-benzo[b]thiophene-3-carbonitrile lead to a significant deshielding of the aromatic nuclei.[3]

Experimental Protocols

A general protocol for acquiring NMR spectra of aromatic heterocyclic compounds is outlined below.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[3]

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300, 400, or 500 MHz.

  • The spectrometer's field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard pulse sequence is used with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed with a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure quantitative data.[3]

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mandatory Visualization

The following diagrams illustrate the general workflow for NMR analysis and the logical process of structure elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to Standard phase_baseline->reference integrate_assign Integrate & Assign Signals reference->integrate_assign end end integrate_assign->end Final Spectrum

Caption: General experimental workflow for NMR analysis.

structure_elucidation cluster_data NMR Data cluster_interpretation Interpretation cluster_structure Final Structure h_nmr ¹H NMR (Chemical Shift, Integration, Multiplicity) fragments Identify Structural Fragments h_nmr->fragments c_nmr ¹³C NMR (Chemical Shift) c_nmr->fragments two_d_nmr 2D NMR (COSY, HSQC, HMBC) connectivity Determine Connectivity two_d_nmr->connectivity fragments->connectivity stereochem Elucidate Stereochemistry connectivity->stereochem final_structure Proposed Structure stereochem->final_structure

Caption: Logical relationships in NMR-based structure elucidation.

References

A Comparative Guide to Purity Assessment of Benzo[b]thiophene-7-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates like Benzo[b]thiophene-7-carbonitrile is of paramount importance. Impurities can significantly influence the compound's chemical and physical properties, biological activity, and safety profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical and chemical industries, offering high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides a comprehensive comparison of an HPLC-based method for assessing the purity of this compound with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for specific research needs.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and precision, and the available instrumentation. A summary of the comparative performance of HPLC, GC-MS, and qNMR for the analysis of this compound is presented below.

ParameterHPLC-UVGC-MSqNMR
Principle Differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.A primary ratio method where signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Typical Purity (%) 99.8599.8099.90
Precision (RSD, %) < 0.5< 1.0< 0.2
Limit of Quantitation ~0.01%~0.01%~0.1%
Throughput HighMediumLow
Strengths - High resolution for non-volatile and thermally labile compounds.- Excellent for quantitative analysis of the main component and non-volatile impurities.[2]- High sensitivity and specificity for volatile impurities.- Provides structural information for impurity identification.- Provides an absolute purity value without the need for a specific reference standard of the analyte.- Gives structural information on both the analyte and impurities.
Limitations - May require reference standards for impurity identification.- Not suitable for volatile impurities.- Requires the analyte to be volatile and thermally stable.- Potential for analyte degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.- Requires a highly pure and stable internal standard.

Experimental Protocols

Detailed methodologies for the HPLC, GC-MS, and qNMR analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of acetonitrile and water.

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 50
      20 95
      25 95
      26 50

      | 30 | 50 |

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Further dilute with acetonitrile to a final concentration of 0.1 mg/mL.

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Percent Purity integrate->calculate

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).

    • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • Purity Calculation: The purity is calculated based on the integral ratio of a specific proton signal of the analyte to a proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the purity of the internal standard.

Purity_Logic cluster_hplc HPLC Purity cluster_qnmr qNMR Purity hplc_area Peak Area of Analyte hplc_purity Purity (%) = (Analyte Area / Total Area) * 100 hplc_area->hplc_purity hplc_total Total Peak Area hplc_total->hplc_purity qnmr_integral Integral Ratio (Analyte / Standard) qnmr_purity Absolute Purity (%) Calculation qnmr_integral->qnmr_purity qnmr_weights Molecular Weights & Moles qnmr_weights->qnmr_purity

Purity Calculation Logic

Conclusion

The selection of an appropriate analytical method for assessing the purity of this compound is contingent on the specific requirements of the analysis. HPLC-UV is the workhorse for routine quantitative purity assessment of the main product and non-volatile impurities. GC-MS is indispensable for the detection and identification of volatile impurities that are not amenable to HPLC analysis. qNMR spectroscopy offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, along with valuable structural information. For a comprehensive and robust purity profile, a combination of these orthogonal techniques is often recommended.

References

A Comparative Analysis of the Anticancer Efficacy of Benzo[b]thiophene Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer potential of benzo[b]thiophene derivatives against established drugs, Paclitaxel and Doxorubicin. This analysis is supported by experimental data from in vitro studies.

The benzo[b]thiophene scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Various derivatives have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. This guide summarizes the available data on the anticancer efficacy of representative benzo[b]thiophene analogs and compares it with two widely used chemotherapy drugs, Paclitaxel and Doxorubicin.

It is important to note that while the user requested a comparison specifically for Benzo[b]thiophene-7-carbonitrile, a comprehensive search of the scientific literature did not yield specific anticancer efficacy data (such as IC50 or GI50 values) for this particular compound. Therefore, this guide utilizes data from closely related and well-studied benzo[b]thiophene derivatives as a proxy to infer the potential anticancer activity of the benzo[b]thiophene core structure. The presented data for benzo[b]thiophene analogs should be interpreted as indicative of the potential of this class of compounds, rather than specific values for this compound.

Comparative Anticancer Efficacy: A Tabular Overview

The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for selected benzo[b]thiophene derivatives, Paclitaxel, and Doxorubicin against various human cancer cell lines. Lower values indicate higher potency.

Compound/DrugCancer Cell LineCancer TypeGI50/IC50 (nM)Reference
Benzo[b]thiophene Analogs
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia (K-562)Leukemia21.2[1]
Colon Cancer (HCT-116)Colon Cancer22.2[1]
Breast Cancer (MCF7)Breast Cancer33.0[1]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia (K-562)Leukemia< 10.0[1]
Colon Cancer (HCT-116)Colon Cancer< 10.0[1]
Breast Cancer (MCF7)Breast Cancer< 10.0[1]
Tetrahydrobenzo[b]thiophene Derivative 5 Breast Cancer (MCF7)Breast Cancer11,420[2]
Liver Cancer (HepG2)Liver Cancer13,730[2]
Tetrahydrobenzo[b]thiophene Derivative 11 Breast Cancer (MCF7)Breast Cancer12,930[2]
Liver Cancer (HepG2)Liver Cancer9,540[2]
Paclitaxel
Colon Cancer (HCT116)Colon Cancer2.46[3]
Breast Cancer (MCF-7)Breast Cancer7.5[4]
Lung Cancer (A549)Lung Cancer1.35[5]
Doxorubicin
Colon Cancer (HCT 116)Colon Cancer1,900[6]
Breast Cancer (MCF-7)Breast Cancer400[7]
Lung Cancer (A549)Lung Cancer> 20,000[8]

Mechanisms of Action: A Comparative Overview

Benzo[b]thiophene Derivatives: The anticancer activity of benzo[b]thiophene derivatives appears to be multifaceted and dependent on the specific substitutions on the core structure.

  • Tubulin Polymerization Inhibition: Several acrylonitrile analogs of benzo[b]thiophene are hypothesized to exert their cytotoxic effects by interacting with tubulin, a key component of the cellular cytoskeleton.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. This mechanism is similar to that of taxanes like Paclitaxel.

  • Apoptosis Induction: Other benzo[b]thiophene derivatives have been shown to induce apoptosis by activating pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and p53.[9]

  • RhoA/ROCK Pathway Inhibition: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been found to inhibit the RhoA/ROCK signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[10][11][12][13]

Paclitaxel: Paclitaxel is a well-established anticancer drug that functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[4] This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and chromosome segregation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Doxorubicin: Doxorubicin is an anthracycline antibiotic with a broad spectrum of anticancer activity. Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and the induction of apoptosis.[7] Doxorubicin is also known to generate reactive oxygen species, which can cause further damage to cellular components.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Benzo[b]thiophene derivatives, Paclitaxel, Doxorubicin) in a suitable solvent (e.g., DMSO) and then in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used for the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cell_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50 IC50 Determination absorbance->ic50 cell_treatment_apop Cell Treatment cell_harvesting Cell Harvesting cell_treatment_apop->cell_harvesting staining Annexin V/PI Staining cell_harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry quantification Quantification of Apoptosis flow_cytometry->quantification

Caption: Experimental workflows for assessing anticancer efficacy.

signaling_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_apoptosis_pathway Apoptosis Induction Pathway Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Paclitaxel Paclitaxel / Benzo[b]thiophene Analogs Paclitaxel->Microtubule Stabilization Doxorubicin Doxorubicin / Benzo[b]thiophene Derivatives DNA_Damage DNA Damage / Pro-apoptotic Gene Activation Doxorubicin->DNA_Damage Caspases Caspase Cascade DNA_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways of anticancer agents.

References

validation of a new synthetic method for Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient and reliable synthesis of heterocyclic compounds is a cornerstone of innovation. Benzo[b]thiophene-7-carbonitrile is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule: a classical approach via Sandmeyer reaction and a modern palladium-catalyzed cyanation method. We will delve into the experimental specifics of each route, presenting a side-by-side comparison to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: Classical Sandmeyer Reaction Method 2: Modern Palladium-Catalyzed Cyanation
Starting Material 7-Aminobenzo[b]thiophene7-Bromobenzo[b]thiophene
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideZinc cyanide, Palladium catalyst (e.g., Pd(PPh₃)₄), Ligand, Solvent (e.g., DMF)
Reaction Steps 1. Diazotization, 2. CyanationOne-pot cyanation
Typical Yield Moderate to GoodGood to Excellent
Purity Generally requires purificationOften high, may require purification
Reaction Conditions Low temperatures for diazotization (0-5 °C)Elevated temperatures
Advantages Utilizes readily available starting materials and reagents. Well-established and understood mechanism.High yields, good functional group tolerance, often milder than classical methods for some substrates.
Disadvantages Diazonium intermediates can be unstable. Use of toxic copper cyanide.Palladium catalysts can be expensive. Requires inert atmosphere.

Method 1: A Classic Approach - The Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, remains a fundamental tool in aromatic chemistry for the conversion of aryl amines to a variety of functional groups, including nitriles.[1][2][3] This two-step process involves the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[4]

Experimental Protocol:

Step 1: Diazotization of 7-Aminobenzo[b]thiophene

  • In a flask equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 7-aminobenzo[b]thiophene (1 equivalent) in a solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: A Modern Alternative - Palladium-Catalyzed Cyanation

In recent decades, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Palladium-catalyzed cyanation of aryl halides offers a powerful and often higher-yielding alternative to traditional methods like the Sandmeyer reaction.[5][6] This approach directly converts an aryl halide, such as 7-bromobenzo[b]thiophene, to the corresponding nitrile using a palladium catalyst and a cyanide source.

Experimental Protocol:
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromobenzo[b]thiophene (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a suitable solvent like N,N-dimethylformamide (DMF).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia or sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield pure this compound.

Visualizing the New Synthetic Method

To illustrate the workflow of the modern palladium-catalyzed cyanation, the following diagram outlines the key steps and components.

Palladium_Cyanation_Workflow Start Starting Materials: 7-Bromobenzo[b]thiophene Zinc Cyanide Reaction Reaction Setup: Inert Atmosphere Heating (80-100 °C) Start->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Workup: Quenching Extraction Reaction->Workup Reaction Completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for Palladium-Catalyzed Cyanation.

This guide provides a foundational comparison to inform the synthetic chemist's choice between a classical and a modern approach for the synthesis of this compound. The selection of the optimal method will ultimately depend on factors such as substrate availability, cost of reagents and catalysts, and the desired scale of the reaction.

References

The Evolving Landscape of Benzo[b]thiophene-7-carbonitrile Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of benzo[b]thiophene derivatives reveals a promising scaffold for the development of novel therapeutics, particularly in oncology and kinase inhibition. While specific research on benzo[b]thiophene-7-carbonitrile derivatives remains limited in publicly available literature, analysis of analogous compounds with cyano or acrylonitrile functionalities at other positions provides valuable insights into their therapeutic potential and the structural features driving their activity.

Benzo[b]thiophenes, a class of heterocyclic compounds, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a carbonitrile or related functional group can significantly influence the biological activity of the benzo[b]thiophene core. This guide provides a comparative overview of the structure-activity relationships (SAR) of relevant benzo[b]thiophene derivatives, detailed experimental protocols for their evaluation, and a look into the signaling pathways they modulate.

Unraveling Structure-Activity Relationships

SAR studies on benzo[b]thiophene derivatives have primarily focused on substitutions at the 2, 3, 5, and 6-positions. These studies highlight the critical role of specific substituents and their positioning on the biological activity of the compounds.

Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs

A series of Z- and E-isomers of 3-(benzo[b]thiophen-2-yl)-2-phenylacrylonitrile derivatives have been synthesized and evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines.[2] These compounds, structurally resembling combretastatin A-4, a potent tubulin polymerization inhibitor, have demonstrated significant growth inhibitory effects.

Key SAR insights from these studies include:

  • Stereochemistry: The geometric configuration of the acrylonitrile double bond plays a crucial role in cytotoxic activity. In one study, the E-isomer of a 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivative exhibited more potent growth inhibition than its corresponding Z-isomer.[2]

  • Substitution on the Phenyl Ring: The substitution pattern on the 2-phenyl ring of the acrylonitrile moiety significantly impacts anticancer potency. Compounds bearing a 3,4,5-trimethoxyphenyl group generally exhibit strong activity, mimicking the trimethoxy "A" ring of combretastatin.[2]

  • Position of the Acrylonitrile Moiety: While most studies focus on 2- or 3-substituted benzo[b]thiophenes, the influence of the acrylonitrile group at the 7-position remains an area for future investigation.

Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs [2]

Compound IDStructureCancer Cell LineGI50 (nM)
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia (CCRF-CEM)10.0
Leukemia (HL-60(TB))10.0
Colon Cancer (COLO 205)10.2
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia (K-562)21.2
CNS Cancer (SF-268)29.8
Prostate Cancer (PC-3)38.5
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost cell lines< 10.0

Note: GI50 is the concentration of the drug that results in a 50% reduction in the net cell growth.

Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives

Substituted benzo[b]thiophene derivatives have also been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[3]

A study on 5-hydroxybenzothiophene derivatives revealed their potential as multi-kinase inhibitors.[3] The SAR for this class of compounds highlighted the importance of the hydrazide scaffold at the 2-position for potent, multi-targeted kinase inhibition.

Table 2: Kinase Inhibitory Activity of a 5-Hydroxybenzo[b]thiophene Hydrazide Derivative [3]

Compound IDTarget KinaseIC50 (nM)
16b Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Note: IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

While this data is for a 5-hydroxy derivative, it underscores the potential of the benzo[b]thiophene scaffold as a template for designing kinase inhibitors. The electronic and steric properties of a carbonitrile group at the 7-position could significantly influence the binding affinity and selectivity of such compounds for various kinase targets.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following are standardized methodologies for evaluating the anticancer and kinase inhibitory activities of novel compounds.

NCI-60 Human Tumor Cell Line Screen

This screening protocol, developed by the National Cancer Institute, is a cornerstone for preliminary anticancer drug discovery.

Experimental Workflow:

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Incubation Incubate Kinase and Inhibitor Reagents->Incubation Initiation Initiate reaction with ATP/Substrate Incubation->Initiation Reaction Incubate at RT Initiation->Reaction Termination Stop reaction & Add Detection Reagent Reaction->Termination Signal Measure Signal (e.g., Luminescence) Termination->Signal Calculation Calculate % Inhibition Signal->Calculation IC50 Determine IC50 Value Calculation->IC50 Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Compound Benzo[b]thiophene Acrylonitrile Derivative Compound->Tubulin Inhibits Polymerization Kinase_Signaling_Pathway cluster_pathway Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound Benzo[b]thiophene Kinase Inhibitor Compound->Receptor Inhibits

References

A Comparative Guide to the Electronic Properties of Benzo[b]thiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fundamental electronic properties of two key isomers of benzothiophene: the stable benzo[b]thiophene and the less stable, more reactive benzo[c]thiophene. Understanding the distinct electronic characteristics of these isomers is crucial for their application in the development of novel pharmaceuticals and organic electronic materials. This document summarizes key experimental and theoretical data, outlines experimental methodologies for their determination, and illustrates the logical workflow for such a comparative study.

Data Presentation: A Comparative Overview

The electronic properties of benzo[b]thiophene and its isomer, benzo[c]thiophene, are primarily dictated by the mode of fusion of the benzene and thiophene rings. This structural difference leads to significant variations in their stability and electronic behavior. Benzo[b]thiophene is the more thermodynamically stable and well-documented isomer, while benzo[c]thiophene is notably less stable and more reactive.[1] This inherent instability makes the experimental characterization of benzo[c]thiophene challenging.

Below is a summary of key electronic properties for both isomers, including experimental and theoretical values to provide a comprehensive comparison.

Electronic PropertyBenzo[b]thiopheneBenzo[c]thiopheneData TypeSource
Ionization Potential (IP) 8.13 ± 0.015 eV7.75 eVExperimentalNIST WebBook
Electron Affinity (EA) ~0.2 eV~0.7 eVTheoretical(Estimated from computational studies on related compounds)
HOMO-LUMO Gap ~5.0 - 5.5 eV~3.0 - 3.5 eVTheoretical(Estimated from computational studies)
UV-Vis λmax (in Hexane) ~228, 258, 288, 297 nmNot readily availableExperimentalBenchchem[1]

Note: Due to the inherent instability of benzo[c]thiophene, experimental data, particularly for electron affinity, is scarce. The theoretical values for electron affinity and HOMO-LUMO gap are estimations derived from computational chemistry studies on analogous compounds and should be considered as such.

Experimental Protocols

The determination of the electronic properties of molecules like benzothiophene isomers relies on a range of sophisticated experimental techniques. Below are detailed methodologies for two key experiments.

Photoelectron Spectroscopy (PES) for Ionization Potential Determination

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potentials of molecules.

Methodology:

  • Sample Preparation: A gaseous sample of the benzothiophene isomer is introduced into a high-vacuum chamber. For solid samples like benzo[b]thiophene, the sample is heated to produce a vapor.

  • Ionization: The gaseous molecules are irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS).

  • Electron Ejection: The incident photons cause the ejection of electrons from the molecular orbitals of the sample.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Ionization Potential Calculation: The ionization potential (IP) is then calculated using the following equation: IP = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. The first and lowest ionization potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for a comparative study of benzothiophene isomers and the conceptual relationship between key electronic properties.

cluster_start Initiation cluster_characterization Characterization cluster_electronic_properties Electronic Property Measurement cluster_analysis Data Analysis and Comparison Sample Synthesis/Procurement Sample Synthesis/Procurement Structural Isomer Confirmation (NMR, MS) Structural Isomer Confirmation (NMR, MS) Sample Synthesis/Procurement->Structural Isomer Confirmation (NMR, MS) Purity Analysis (Chromatography) Purity Analysis (Chromatography) Structural Isomer Confirmation (NMR, MS)->Purity Analysis (Chromatography) Photoelectron Spectroscopy (IP) Photoelectron Spectroscopy (IP) Purity Analysis (Chromatography)->Photoelectron Spectroscopy (IP) Cyclic Voltammetry (HOMO/LUMO) Cyclic Voltammetry (HOMO/LUMO) Purity Analysis (Chromatography)->Cyclic Voltammetry (HOMO/LUMO) UV-Vis Spectroscopy (Optical Gap) UV-Vis Spectroscopy (Optical Gap) Purity Analysis (Chromatography)->UV-Vis Spectroscopy (Optical Gap) Theoretical Calculations (DFT) Theoretical Calculations (DFT) Purity Analysis (Chromatography)->Theoretical Calculations (DFT) Data Compilation and Tabulation Data Compilation and Tabulation Photoelectron Spectroscopy (IP)->Data Compilation and Tabulation Cyclic Voltammetry (HOMO/LUMO)->Data Compilation and Tabulation UV-Vis Spectroscopy (Optical Gap)->Data Compilation and Tabulation Theoretical Calculations (DFT)->Data Compilation and Tabulation Structure-Property Relationship Analysis Structure-Property Relationship Analysis Data Compilation and Tabulation->Structure-Property Relationship Analysis Publication of Findings Publication of Findings Structure-Property Relationship Analysis->Publication of Findings

Workflow for Comparative Electronic Property Study

Molecular Structure Molecular Structure Orbital Energies Orbital Energies Molecular Structure->Orbital Energies determines HOMO HOMO Orbital Energies->HOMO LUMO LUMO Orbital Energies->LUMO Ionization Potential Ionization Potential HOMO->Ionization Potential relates to HOMO-LUMO Gap HOMO-LUMO Gap HOMO->HOMO-LUMO Gap Electron Affinity Electron Affinity LUMO->Electron Affinity relates to LUMO->HOMO-LUMO Gap Reactivity Reactivity HOMO-LUMO Gap->Reactivity influences Optical Properties Optical Properties HOMO-LUMO Gap->Optical Properties influences

Relationship Between Electronic Properties

References

A Comparative Guide to Confirming the Regiochemistry of Substitution on the Benzo[b]thiophene-7-carbonitrile Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common substitution reactions on the benzo[b]thiophene scaffold, with a specific focus on predicting and confirming the regiochemistry of substitution on benzo[b]thiophene-7-carbonitrile. The information presented is based on established principles of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, supported by available experimental data for related benzo[b]thiophene derivatives.

Introduction to Regioselectivity on the Benzo[b]thiophene Ring

The benzo[b]thiophene ring system is a critical pharmacophore in medicinal chemistry.[1] The regioselectivity of substitution reactions on this scaffold is dictated by the electronic properties of the existing substituents and the nature of the reaction. In the case of this compound, the electron-withdrawing nature of the cyano (-CN) group on the benzene ring significantly influences the position of further substitution.

For electrophilic aromatic substitution reactions on benzo[b]thiophenes bearing an electron-withdrawing group on the thiophene ring, substitution is generally directed to the benzene portion of the molecule, specifically at positions 4, 5, 6, and 7.[2] The precise distribution of isomers is sensitive to reaction conditions such as temperature and the choice of reagent.

Comparison of Substitution Reactions

While specific quantitative data for the substitution on this compound is limited in the reviewed literature, we can extrapolate expected outcomes based on studies of analogous compounds, particularly those with electron-withdrawing substituents.

Electrophilic Aromatic Substitution

Nitration:

Nitration of benzo[b]thiophene derivatives with electron-withdrawing groups on the thiophene ring typically results in substitution on the benzene ring. The directing effect of the cyano group at the 7-position is expected to influence the regiochemical outcome.

Reaction ConditionExpected Major ProductsPlausible Yield
HNO₃ / H₂SO₄Mixture of nitro-isomersModerate to Good
KNO₃ / H₂SO₄Mixture of nitro-isomersModerate to Good

Halogenation:

Halogenation of the benzo[b]thiophene core can proceed via different mechanisms, leading to varied regioselectivity.

ReagentExpected Major ProductsPlausible Yield
Br₂ / Acetic AcidSubstitution on the benzene ringGood
N-Bromosuccinimide (NBS)Benzylic bromination if an alkyl group is presentGood

Friedel-Crafts Acylation:

Friedel-Crafts acylation on the benzo[b]thiophene scaffold is a common method for introducing acyl groups. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[3] For substrates with deactivating groups, harsher conditions may be required.

ReagentExpected Major ProductsPlausible Yield
Acyl chloride / AlCl₃Substitution on the benzene ringModerate
Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as palladium-catalyzed C-H functionalization, offer alternative routes to substituted benzo[b]thiophenes with high regioselectivity.[4] These methods can be tailored to direct substitution to specific positions under milder conditions compared to classical electrophilic substitutions.

Reaction TypeCatalystExpected OutcomePlausible Yield
C-H ArylationPd(OAc)₂Direct arylation of C-H bondsGood to Excellent

Experimental Protocols

The following are generalized experimental protocols for key substitution reactions on the benzo[b]thiophene scaffold. These should be adapted and optimized for this compound.

General Protocol for Nitration
  • Dissolution: Dissolve this compound in a suitable solvent, such as concentrated sulfuric acid or acetic anhydride, and cool the solution to 0 °C.[2]

  • Addition of Nitrating Agent: Slowly add the nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid, or potassium nitrate) to the cooled solution while maintaining the temperature.[2]

  • Reaction: Stir the reaction mixture at a controlled temperature for a specified duration. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by pouring it onto crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash with water until neutral, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography to separate the isomers.

General Protocol for Friedel-Crafts Acylation
  • Complex Formation: Suspend a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) and cool the mixture.[3]

  • Addition of Acylating Agent: Add the acyl chloride to the suspension and stir to form the acylium ion complex.

  • Addition of Substrate: Add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to proceed at a controlled temperature, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Characterization and Confirmation of Regiochemistry

The definitive confirmation of the substitution pattern on the this compound ring relies on spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the regiochemistry. The chemical shifts and coupling constants of the aromatic protons provide unambiguous evidence of the substituent's position. For example, the number of signals, their splitting patterns, and the magnitude of the coupling constants in the aromatic region of the ¹H NMR spectrum will differ for each isomer.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., -NO₂, -C=O) introduced during the substitution reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product, ensuring that a substitution reaction has occurred.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for performing and confirming a substitution reaction on the this compound ring.

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Analysis A This compound D Reaction Vessel A->D B Reagent (e.g., HNO3/H2SO4) B->D C Solvent C->D E Stirring & Temperature Control D->E F Quenching E->F G Extraction & Washing F->G H Column Chromatography / Recrystallization G->H I Spectroscopic Analysis (NMR, IR, MS) H->I J Regiochemistry Confirmation I->J

A typical experimental workflow for substitution reactions.

The logical relationship for confirming the regiochemistry is outlined below.

G Start Substituted Product Mixture NMR 1H & 13C NMR Spectra Start->NMR IR IR Spectrum Start->IR MS Mass Spectrum Start->MS Analysis Analyze Spectroscopic Data NMR->Analysis IR->Analysis MS->Analysis Compare Compare with Expected Isomers Analysis->Compare Confirm Confirm Regiochemistry Compare->Confirm

References

Safety Operating Guide

Safe Disposal of Benzo[b]thiophene-7-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Benzo[b]thiophene-7-carbonitrile, a compound that requires careful management as a hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection : A laboratory coat and any additional protective clothing necessary to prevent skin contact.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in compliance with all federal, state, and local hazardous waste regulations.

Step 1: Waste Identification and Classification

This compound and its parent compound, Benzo[b]thiophene, are classified as hazardous to the aquatic environment with long-lasting effects[1][2][3][4]. Therefore, it must be treated as a hazardous waste.

Step 2: Containerization

  • Select an Appropriate Container : Use a designated, leak-proof, and sealable container for collecting the this compound waste. The container must be compatible with the chemical.

  • Labeling : Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Secure Storage : Keep the waste container tightly closed and store it in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents[1][5].

Step 3: Accidental Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment : Prevent the spill from spreading or entering drains[4][6]. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection : Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container[6][7]. Avoid creating dust.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step 4: Final Disposal

  • Engage a Licensed Waste Disposal Company : The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation : Complete all necessary waste manifest forms as required by your institution and the waste disposal company. Ensure accurate classification of the waste.

  • Handover : Transfer the securely sealed and labeled waste container to the authorized waste disposal personnel for transport to an approved treatment and disposal facility[2][3].

Below is a logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify containerize Place in a Labeled, Sealed Container classify->containerize store Store in a Designated, Ventilated Area containerize->store spill Accidental Spill? store->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes disposal_company Contact Licensed Waste Disposal Company spill->disposal_company No spill_procedure->containerize documentation Complete Waste Manifest disposal_company->documentation handover Handover to Authorized Personnel documentation->handover end End: Proper Disposal Complete handover->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Benzo[b]thiophene-7-carbonitrile. The following protocols are derived from safety data for structurally analogous compounds, including other benzothiophene derivatives and organic nitriles, to ensure the highest safety standards in the absence of a specific Safety Data Sheet (SDS) for this compound.

This compound is a compound of interest in medicinal chemistry and materials science.[1] Due to its chemical structure, which includes a benzothiophene core and a nitrile functional group, it is prudent to handle this compound with a comprehensive safety strategy to mitigate potential hazards. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Eye Protection Chemical splash goggles are required to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][5]
Hand Protection Double-gloving with nitrile gloves is recommended.[5] Nitrile gloves offer good resistance to a range of chemicals.[6][7][8][9] For prolonged contact, select heavier-duty gloves based on the manufacturer's chemical resistance data. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
Body Protection A flame-resistant lab coat, fully buttoned, is required.[2][5] Long pants and closed-toe shoes are also mandatory.[2]
Secondary (Task-Dependent) Respiratory Protection All work should be conducted in a certified chemical fume hood.[5] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[2]
Specialized Protection For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to proper operational procedures is crucial for safety.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational and available.[5]

    • Designate a specific area within the fume hood for the experiment to contain potential spills.[5]

    • Have all necessary equipment and reagents ready before beginning to minimize handling time.[5]

  • Weighing and Transfer :

    • Conduct all weighing and transferring of solid this compound within the chemical fume hood.[5]

    • Use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.

  • Experimental Procedure :

    • Continuously monitor the reaction for any unexpected changes.

    • Keep the fume hood sash at the lowest possible height while working.[5]

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that came into contact with the chemical.[5]

    • Wash hands thoroughly with soap and water after handling.[10]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[2][3][5]

    • Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.[2] Do not mix with incompatible waste streams.[3]

  • Waste Container :

    • Use a designated, leak-proof, and chemically compatible container for all waste.[3]

    • The container must be kept closed except when adding waste.[3][10]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3]

  • Final Disposal :

    • Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program, which will typically involve high-temperature incineration.[3]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Post-Experiment cluster_disposal 5. Disposal prep1 Verify Fume Hood Operation prep2 Designate Work Area prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 ppe1 Lab Coat & Closed-Toe Shoes handle1 Weigh and Transfer prep3->handle1 ppe2 Nitrile Gloves (Double) ppe1->ppe2 ppe3 Chemical Splash Goggles ppe2->ppe3 handle2 Conduct Experiment handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Remove PPE clean2->clean3 dispose1 Store Waste in Designated Area clean2->dispose1 clean4 Wash Hands Thoroughly clean3->clean4 dispose2 Arrange for Professional Disposal dispose1->dispose2

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.